Copper(II) sulfate hydrate
Description
Historical Trajectories and Foundational Chemical Principles of Copper(II) Sulfate (B86663) Hydrates
Copper(II) sulfate has been known since ancient times, with early names including "blue vitriol" and "bluestone". wikipedia.orgbyjus.com Its preparation has historically involved the reaction of copper metal with hot concentrated sulfuric acid or copper oxides with dilute sulfuric acid. wikipedia.orgbyjus.com Industrially, it is produced by treating copper metal with hot concentrated sulfuric acid or copper oxides with dilute sulfuric acid. atamanchemicals.com
The foundational chemical principle of copper(II) sulfate hydrates lies in the ability of the copper(II) ion (Cu²⁺) to coordinate with water molecules, forming a crystalline structure that incorporates a specific number of water molecules, known as water of crystallization. savemyexams.com The most common and recognizable form is the pentahydrate (CuSO₄·5H₂O), which presents as vibrant blue crystals. byjus.combionity.com The anhydrous form (CuSO₄), a white powder, is produced by heating the hydrated salt, a process that is reversible upon the addition of water. savemyexams.comwikipedia.org This reversible dehydration and hydration is a classic demonstration of the principle of mineral hydration in chemical education. wikipedia.orgatamanchemicals.com
The structure of the solid pentahydrate reveals a polymeric arrangement where the copper ion is octahedrally coordinated, bound to four water ligands. wikipedia.orgatamanchemicals.com These [Cu(H₂O)₄]²⁺ centers are interconnected by sulfate anions, forming chains. wikipedia.orgatamanchemicals.com When dissolved in water, copper(II) sulfate forms the aquo complex [Cu(H₂O)₆]²⁺, which exhibits an octahedral molecular geometry. wikipedia.orgatamanchemicals.com
Contemporary Research Landscape and Interdisciplinary Significance of Copper(II) Sulfate Hydrate (B1144303) Systems
The applications of copper(II) sulfate hydrate extend across numerous scientific and industrial fields, underscoring its interdisciplinary importance.
Catalysis: In organic synthesis, copper(II) sulfate serves as a catalyst in various reactions. thieme-connect.com The anhydrous salt is utilized as a dehydrating agent for forming and manipulating acetal (B89532) groups. atamanchemicals.comapcpure.com The hydrated salt, when combined with potassium permanganate, acts as an oxidant for the conversion of primary alcohols. atamanchemicals.comapcpure.com Recent research has highlighted its role as an inexpensive and eco-friendly catalyst for reactions such as the acetylation of alcohols and phenols. researchgate.net It is also a key component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, where copper(II) sulfate pentahydrate is often reduced in situ to the active copper(I) species. nih.gov
Materials Science: The unique properties of copper(II) sulfate hydrates are being explored in materials science. For instance, research has shown that copper(II) sulfate can act as a catalyst in the formation of polyurethane coatings, presenting a potential alternative to more toxic tin-based catalysts. dtu.dk Its ability to form various hydrated and basic sulfate minerals has implications for understanding and mitigating corrosion processes in copper alloys. researchgate.net
Analytical Chemistry: Copper(II) sulfate is a crucial reagent in several classical analytical tests. It is a key ingredient in Fehling's and Benedict's solutions, used to test for reducing sugars. wikipedia.orgapcpure.com The Biuret reagent, which also contains copper(II) sulfate, is used for protein detection. wikipedia.orgapcpure.com
Other Industrial Applications: Beyond the laboratory, copper(II) sulfate finds use in a wide array of industrial processes. It is employed in the textile industry as a mordant for dyeing and in the production of rayon. atamanchemicals.comechemi.com It also has applications in printing, electroplating, and as a wood preservative. atamanchemicals.compcc.eu
Fundamental Hydration States and Nomenclature within Academic Discourse
The nomenclature of copper(II) sulfate hydrates is determined by the number of water molecules (n) present in the crystal lattice, represented by the general formula CuSO₄·nH₂O. wikipedia.orgatamanchemicals.com Several hydration states have been identified, each with distinct properties and, in some cases, mineralogical names.
| Hydration State (n) | Chemical Formula | Common Name/Mineral Name | Appearance | Crystal Structure |
| 0 | CuSO₄ | Anhydrous copper(II) sulfate / Chalcocyanite | White or off-white powder | Orthorhombic |
| 1 | CuSO₄·H₂O | Copper(II) sulfate monohydrate / Poitevinite | ||
| 3 | CuSO₄·3H₂O | Copper(II) sulfate trihydrate / Bonattite | ||
| 5 | CuSO₄·5H₂O | Copper(II) sulfate pentahydrate / Chalcanthite | Bright blue crystals | Triclinic |
| 7 | CuSO₄·7H₂O | Copper(II) sulfate heptahydrate / Boothite |
Data sourced from multiple references. wikipedia.orgbyjus.combionity.comchemicalbook.com
The pentahydrate (CuSO₄·5H₂O) is the most commonly encountered form and is often referred to by historical names such as "blue vitriol" or "bluestone". wikipedia.orgbyjus.com The anhydrous form is a pale green or gray-white powder. bionity.com The transition between these states is marked by a distinct color change, a phenomenon attributed to the presence or absence of water molecules acting as ligands around the central copper ion, which influences the d-d electronic transitions. byjus.comchemicalbook.com
The dehydration of the pentahydrate occurs in stages upon heating. It loses two water molecules at approximately 63 °C, followed by two more at 109 °C, and the final water molecule at around 200 °C. atamanchemicals.com Complete decomposition of the anhydrous salt to copper(II) oxide (CuO) and sulfur trioxide (SO₃) occurs at much higher temperatures, around 650 °C. bionity.com
Structure
2D Structure
Properties
IUPAC Name |
copper;sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLGTUKGYURDP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058284 | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10257-54-2, 23254-43-5 | |
| Record name | Cupric sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper sulfate (CuSO4) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(II) sulfate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Crystallization Science of Copper Ii Sulfate Hydrates
Controlled Synthesis Pathways for Specific Hydration Forms
The ability to selectively synthesize different hydrates of copper(II) sulfate (B86663), such as the common pentahydrate (CuSO₄·5H₂O) or the less prevalent monohydrate (CuSO₄·H₂O) and trihydrate (CuSO₄·3H₂O), is crucial for various industrial and scientific applications. wikipedia.org Control over the hydration state is achieved through meticulous manipulation of reaction conditions, leveraging principles of thermodynamics and kinetics.
Solution-Based Crystallization Techniques and Kinetic Control
Solution-based crystallization remains a primary route for producing high-purity copper(II) sulfate hydrates. The final hydration form and crystal morphology are dictated by a delicate interplay of factors including supersaturation, temperature, solvent properties, and the presence of additives. Kinetic control, which influences the rate of nucleation and crystal growth, is paramount in isolating specific hydrates.
Slow solvent evaporation and controlled cooling are fundamental techniques for growing single crystals of copper(II) sulfate pentahydrate from aqueous solutions. acs.org The solubility of copper(II) sulfate in water is temperature-dependent, a property exploited in cooling crystallization. A saturated solution prepared at an elevated temperature, upon slow cooling, becomes supersaturated, leading to the nucleation and growth of crystals. acs.org
The rate of cooling is a critical kinetic parameter. Rapid cooling often results in the formation of smaller, less uniform crystals, while slow, controlled cooling promotes the growth of larger, well-defined single crystals. monash.edu The process can be initiated by adding seed crystals to the supersaturated solution, which provides a template for further crystal growth. aithor.com
| Parameter | Effect on Crystallization | Research Finding |
| Cooling Rate | Influences crystal size and uniformity. | Slower cooling rates generally produce larger and more well-formed crystals of copper(II) sulfate pentahydrate. monash.edu |
| Supersaturation | The driving force for both nucleation and crystal growth. | Controlled supersaturation is key to achieving desired crystal size distributions. acs.org |
| Solvent | Affects solubility and crystal habit. | While water is the most common solvent, the presence of co-solvents like ethanol can alter solubility and influence crystal morphology. electrochemsci.org |
This table illustrates the impact of key parameters on the solution-based crystallization of copper(II) sulfate hydrates.
Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or organic solvents, respectively, to synthesize materials with unique properties. While extensively used for producing metal oxides and sulfides, their application to directly synthesize specific copper(II) sulfate hydrates is less documented. However, these techniques offer potential pathways for creating novel crystalline forms or materials with controlled morphology.
In a typical hydrothermal synthesis, reactants are sealed in an autoclave with a solvent and heated above its boiling point. The increased pressure and temperature can alter the solubility and reactivity of the precursors, leading to the formation of crystalline products. For instance, hydrothermal methods have been employed in the synthesis of copper-based compounds where copper sulfate is used as a precursor. rsc.org The choice of solvent in solvothermal synthesis can significantly influence the resulting product, as different solvents can act as structure-directing agents. nih.gov
Precipitation is a rapid method for synthesizing copper(II) sulfate, often by reacting a copper source with sulfuric acid. For example, copper(II) oxide, an insoluble solid, reacts with sulfuric acid to form a soluble copper(II) sulfate solution, from which the hydrated salt can be crystallized. crystalls.infoyoutube.comyoutube.comresearchgate.net This method is a common laboratory and industrial preparation route. echemi.com
Co-precipitation involves the simultaneous precipitation of two or more cations from a solution. While not a direct method for pure copper(II) sulfate hydrate (B1144303) synthesis, it is a relevant technique in materials science where copper sulfate might be a component in a mixed-metal solid.
A variation of the precipitation method involves the initial precipitation of an intermediate copper compound, which is then converted to copper(II) sulfate. For instance, reacting a copper(II) sulfate solution with sodium hydroxide (B78521) can precipitate copper(II) hydroxide, which can then be reacted with sulfuric acid to form a pure copper(II) sulfate solution. nih.gov
Solid-State Synthesis and Mechanochemical Approaches
Solid-state synthesis of copper(II) sulfate hydrates involves the reaction of solid precursors at elevated temperatures. A notable example is the production of copper(II) sulfate monohydrate by heating copper(II) sulfate pentahydrate. The pentahydrate loses water molecules in a stepwise manner upon heating, with the monohydrate being formed at around 114°C. rsc.org Further heating leads to the anhydrous form. google.com A patented process describes the industrial-scale preparation of stable copper(II) sulfate monohydrate by treating molten copper(II) sulfate pentahydrate with an alkaline agent and subsequent drying. youtube.com
Mechanochemical synthesis is an emerging solid-state technique that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This method can offer advantages in terms of reduced solvent use and lower reaction temperatures. While specific detailed procedures for the mechanochemical synthesis of copper(II) sulfate hydrates are not widely reported, the fundamental principle involves the intimate mixing and activation of solid reactants, such as copper oxide and a solid acid sulfate, through mechanical force to form the desired product.
Novel Synthetic Strategies for Tailored Copper(II) Sulfate Hydrate Materials
Modern research is exploring innovative strategies to control the size, shape, and properties of this compound crystals for specialized applications. These methods often involve the use of additives, external fields, or unconventional reaction media.
Sonocrystallization: The application of ultrasound during crystallization, known as sonocrystallization, has been shown to be an effective method for controlling the crystallization process. Ultrasound can reduce the metastable zone width and induction time, leading to a higher yield of more uniform and smaller-sized crystals compared to conventional methods. youtube.com This technique offers a promising route for producing copper(II) sulfate pentahydrate with controlled crystal size distribution.
Additive-Mediated Crystallization: The introduction of specific additives during crystallization can significantly influence crystal morphology. For example, the presence of ethanol as an anti-solvent in an aqueous solution of copper(II) sulfate can induce the formation of spiky, needle-like crystals. electrochemsci.org The ethanol reduces the solubility of the copper sulfate, leading to rapid crystallization.
Ionic Liquids in Synthesis: Ionic liquids, which are salts that are liquid at low temperatures, are being explored as novel media for chemical synthesis. They have been used in the synthesis of copper nanoparticles from copper sulfate, where the ionic liquid provides electro-steric stabilization. crystalls.info While not a direct synthesis of the hydrate, this demonstrates the potential of ionic liquids to influence reactions involving copper sulfate.
Principles of Crystal Growth and Morphology Control in Copper(II) Sulfate Systems
The formation of well-defined this compound crystals from a solution is a complex process governed by the interplay of thermodynamic driving forces and kinetic pathways. The principles of crystal growth and the ability to control the final morphology (shape) and structure of the crystals are rooted in understanding and manipulating the conditions of crystallization. This control is essential for producing materials with specific, desired properties for various applications. The process can be broadly understood in two main stages: nucleation, the formation of a minute, stable crystalline entity, and the subsequent growth of this nucleus into a larger crystal. ias.ac.in
Crystallization kinetics, encompassing both the rate of nucleation and the rate of crystal growth, are profoundly influenced by the state of the solution, specifically its supersaturation, temperature, and pH.
Supersaturation: The primary driving force for crystallization is supersaturation, a state where the concentration of the solute (copper(II) sulfate) in the solution exceeds its equilibrium solubility at a given temperature. A solution must be supersaturated for nucleation to occur. ias.ac.in In the copper(II) sulfate-water system, supersaturation can be achieved by several methods, including cooling a saturated solution, evaporating the solvent, or adding an antisolvent. The level of supersaturation dictates the crystallization pathway. At very high supersaturation levels, nucleation rates are rapid, often leading to the formation of many small, potentially less-ordered crystals. Conversely, lower levels of supersaturation, typically within the "metastable zone," favor slower crystal growth on existing nuclei, which generally results in larger and higher-quality crystals.
Temperature: Temperature is one of the most critical parameters in controlling the crystallization of copper(II) sulfate hydrates because its solubility in water is strongly temperature-dependent. makezine.com Cooling a saturated solution is a common method to induce supersaturation and initiate crystallization. core.ac.uk The rate of cooling has a significant effect on the final crystal size distribution (CSD). bohrium.com
Slow Cooling: A slow, linear cooling rate allows the system to maintain a low level of supersaturation. This condition favors the growth of existing seed crystals over the formation of new nuclei, leading to larger, well-formed, and intact crystals. core.ac.ukresearchgate.net
Fast Cooling: Rapid or exponential cooling creates a high level of supersaturation quickly. This results in a burst of nucleation, producing a large number of smaller crystals, agglomerates, and twins. bohrium.comresearchgate.net
The relationship between temperature and the solubility of copper(II) sulfate pentahydrate is a key factor in designing cooling crystallization processes.
Interactive Data Table: Solubility of Copper(II) Sulfate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 31.6 |
| 100 | 203.3 |
Data sourced from multiple chemical handbooks and research articles. makezine.com
pH: The pH of the crystallization medium can alter the nature of the copper species present in the solution. In aqueous solutions, the copper(II) ion exists as the aquo complex, [Cu(H₂O)₆]²⁺. wikipedia.org Local changes in pH can lead to the hydrolysis of this complex, forming species such as [Cu(H₂O)₄(OH)₂]⁰. ias.ac.in The presence of multiple types of copper-containing building blocks (tectons) in the solution can lead to different supramolecular aggregation pathways during nucleation. This can result in the formation of various pseudopolymorphs, such as different hydrated copper hydroxy sulfates, demonstrating that pH control is a tool for influencing the final crystallographic structure. ias.ac.in
Several studies have documented the specific effects of various additives on the crystal habit of copper(II) sulfate pentahydrate:
Urea: The addition of urea to the crystallization solution has been shown to modify the crystal habit from a parallelogram shape to an oblique hexagonal prism. This change is attributed to the strong retardation of the growth of the (0 1 1) face. rsc.org
Sodium Chloride (NaCl): When copper(II) sulfate is crystallized from a brine solution containing NaCl, the resulting crystals exhibit a different aspect ratio compared to those grown in pure water. whiterose.ac.uk
Glycerol and Hydrochloric Acid: The presence of glycerol can lead to the formation of flat crystals, while hydrochloric acid may cause the crystals to cleave into plates. crystalls.info
Ethanol: Used as an antisolvent, ethanol decreases the solubility of copper(II) sulfate, inducing rapid crystallization. This generally leads to a decrease in the mean crystal size. bohrium.com
Interactive Data Table: Effect of Selected Additives on Copper(II) Sulfate Pentahydrate Crystal Habit
| Additive | Observed Effect on Crystal Habit | Reference |
| Urea | Modifies shape from parallelogram to oblique hexagonal prism | rsc.org |
| Sodium Chloride | Alters the crystal aspect ratio | whiterose.ac.uk |
| Glycerol | Promotes the formation of flat crystals | crystalls.info |
| Hydrochloric Acid | Causes cleavage into plates | crystalls.info |
| Ethanol (Antisolvent) | Decreases mean crystal size | bohrium.com |
Template effects, where a substrate or surface directs the orientation and growth of crystals, can also be employed. While less commonly documented for simple hydrated salts like copper(II) sulfate compared to complex organic molecules or biominerals, the principle of using a structured surface to guide nucleation and growth is a powerful tool in materials science for achieving ordered crystalline films and arrays.
Crystallographic engineering is the deliberate design and synthesis of crystalline solids with a desired structure and, consequently, desired properties. It involves a deep understanding of the intermolecular interactions that govern the assembly of molecular building blocks (tectons) into a crystal lattice. ias.ac.in
For copper(II) sulfate hydrates, this approach moves beyond simple morphology control to target the formation of specific polymorphs or pseudopolymorphs (structures with different degrees of hydration or compositions). The key is to manipulate the crystallization conditions to favor one supramolecular aggregation pathway over another. ias.ac.in
The formation of different hydrates of copper(II) sulfate (e.g., pentahydrate, trihydrate, monohydrate) upon heating is a classic example of solid-state transformation. royalsocietypublishing.org However, achieving these different structures directly from solution requires precise control of synthetic variables. Research has shown that external variables like temperature and water vapor pressure can induce different packing arrangements of the fundamental copper sulfate tectons. ias.ac.in By controlling these factors, it is possible to direct the self-assembly process to yield a specific hydrate. For instance, milder conditions might favor the formation of a less stable polymorph, while higher temperatures could lead to the most thermodynamically stable phase. ias.ac.in This mechanistic approach provides a predictive framework for synthesizing new solid-state structures and materials with tailored properties based on the principles of supramolecular chemistry.
High Resolution Spectroscopic and Structural Elucidation of Copper Ii Sulfate Hydrates
Advanced Vibrational Spectroscopy (Infrared and Raman) for Hydration Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the various hydrated forms of copper(II) sulfate (B86663). These methods are highly sensitive to changes in the local chemical environment, crystal structure, and the nature of water coordination and hydrogen bonding within the crystal lattice. Terahertz Time Domain Spectroscopy (THz-TDS) also complements Raman and IR spectroscopy by probing low-frequency lattice vibrations and hydrogen bond networks. nih.govacs.org
Detailed Band Assignment and Vibrational Modes of Sulfate and Water Ligands
The vibrational spectra of copper(II) sulfate hydrates are characterized by distinct bands corresponding to the internal vibrational modes of the sulfate (SO₄²⁻) anion and the water (H₂O) ligands. nih.gov In copper(II) sulfate pentahydrate (CuSO₄·5H₂O), the crystal structure contains two distinct types of water molecules: four water molecules are directly coordinated to the copper(II) ion in a square-planar arrangement, while the fifth water molecule is held in the lattice by hydrogen bonds, connecting the [Cu(H₂O)₄]²⁺ units and the sulfate anions. acs.orgquora.comvedantu.com This structural complexity is reflected in the vibrational spectra.
The free sulfate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the crystalline environment of the hydrates, the symmetry of the sulfate ion is lowered, causing the degenerate modes (ν₂ and ν₃) to split and the normally Raman-active only ν₁ mode to become IR-active.
The water ligands exhibit symmetric stretching (ν₁), bending (ν₂), and antisymmetric stretching (ν₃) modes. The positions of the O-H stretching bands (typically 3000-3600 cm⁻¹) are particularly sensitive to the strength of hydrogen bonding. nih.govacs.org
Below is a table summarizing typical vibrational band assignments for copper(II) sulfate pentahydrate from Raman spectroscopy.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| Lattice Modes | < 400 | Intermolecular vibrations of copper ions, sulfate ions, and water molecules. acs.org |
| ν₂(SO₄²⁻) | ~450 - 465 | Sulfate O-S-O bending. scispace.com |
| ν₄(SO₄²⁻) | ~610 - 620 | Sulfate O-S-O bending. nih.govscispace.com |
| ν₁(SO₄²⁻) | ~985 | Symmetric S-O stretching. acs.orgscispace.com |
| ν₃(SO₄²⁻) | ~1100 - 1175 | Antisymmetric S-O stretching (often split into multiple components). acs.orgscispace.com |
| ν₂(H₂O) | ~1600 | Water bending mode. |
| ν₁/ν₃(H₂O) | ~3000 - 3500 | O-H symmetric and antisymmetric stretching modes, often appearing as broad bands due to extensive hydrogen bonding. nih.govacs.org |
Note: Specific peak positions can vary slightly depending on the experimental conditions and specific hydrate (B1144303) form.
Probing Hydrogen Bonding Networks and Intermolecular Interactions
The intricate network of hydrogen bonds in copper(II) sulfate hydrates significantly influences their vibrational spectra. In CuSO₄·5H₂O, the fifth water molecule, which is not directly coordinated to the Cu(II) ion, acts as a bridge, accepting hydrogen bonds from two coordinated water molecules and donating hydrogen bonds to the oxygen atoms of two different sulfate anions. acs.org This extensive hydrogen bonding causes a significant red-shift (shift to lower wavenumbers) and broadening of the O-H stretching bands of the water molecules compared to free water vapor. nih.gov The complexity of the bands in the 3000-3500 cm⁻¹ region is a direct spectroscopic signature of the different environments of the water molecules within the crystal lattice. nih.govacs.org Low-frequency techniques like THz-TDS are also used to directly probe the absorptions related to these hydrogen bond vibrations. nih.gov
In Situ Spectroscopic Monitoring of Hydration/Dehydration Processes
In situ vibrational spectroscopy is highly effective for monitoring the structural transformations that occur during the hydration and dehydration of copper(II) sulfate. researchgate.net By recording Raman or IR spectra as a sample is heated, the sequential loss of water molecules can be tracked. The dehydration of CuSO₄·5H₂O typically proceeds in steps, first forming copper(II) sulfate trihydrate (CuSO₄·3H₂O), then copper(II) sulfate monohydrate (CuSO₄·H₂O), and finally anhydrous copper(II) sulfate (CuSO₄). researchgate.netwikipedia.org
Each of these transitions is marked by distinct changes in the spectrum. For instance, during the transition from pentahydrate to trihydrate, the Raman peak for the ν₁ symmetric stretching mode of the sulfate ion shows a noticeable blue shift (from ~984 cm⁻¹ to ~1010 cm⁻¹). acs.org Concurrently, changes are observed in the sulfate bending modes and the lattice modes below 400 cm⁻¹. acs.org The spectral regions corresponding to water vibrations also change dramatically, reflecting the removal of specific water molecules from the crystal lattice. researchgate.net These spectroscopic studies allow for a detailed, real-time analysis of the structural changes associated with the removal of both coordinated and lattice water.
Electronic Spectroscopy (UV-Vis) and Ligand Field Theoretical Interpretations
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides critical insights into the electronic structure of the copper(II) center in its hydrated complexes. The characteristic blue color of copper(II) sulfate pentahydrate is a direct consequence of its electronic transitions, which can be rationalized using Ligand Field Theory (LFT). doubtnut.comchem1.com
Analysis of d-d Transitions and Electronic Structure of the Cu(II) Center
The copper(II) ion has a d⁹ electronic configuration. In an isolated, gaseous ion, the five d-orbitals are degenerate (have the same energy). However, in the presence of ligands, such as the water molecules in CuSO₄·5H₂O, this degeneracy is lifted. chem1.comstackexchange.com According to Ligand Field Theory, the ligands create an electrostatic field that splits the d-orbitals into different energy levels. chem1.com In the approximately octahedral environment of [Cu(H₂O)₄(SO₄)₂] in the pentahydrate, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set.
The absorption of light in the visible region can promote an electron from the filled t₂g orbitals to the partially filled e_g orbitals. This process is known as a d-d transition. doubtnut.comresearchgate.net For CuSO₄·5H₂O, this transition absorbs light in the orange-red part of the spectrum (~600-800 nm), causing the compound to appear blue to the human eye. researchgate.netresearchgate.net The anhydrous form, CuSO₄, is white because it lacks the water ligands necessary to produce a significant d-orbital splitting in the visible range; its d-d absorption band is shifted into the near-infrared region. stackexchange.comresearchgate.net
The UV-Vis spectrum of an aqueous solution of copper(II) sulfate shows a broad, weak absorption band with a maximum (λ_max) typically around 800 nm. researchgate.net The energy of this transition corresponds to the ligand field splitting parameter, Δ_o.
| Compound | λ_max (nm) | Wavenumber (cm⁻¹) | Transition |
| [Cu(H₂O)₆]²⁺ (aq) | ~800 | ~12,500 | ²E_g → ²T₂g |
| CuSO₄·5H₂O (solid) | ~750 | ~13,200 | ²E_g → ²T₂g |
Note: The transition is often described as a single broad band, but is composed of multiple overlapping transitions due to the Jahn-Teller effect. stackexchange.com
Spectroscopic Signatures of Jahn-Teller Distortion in Copper(II) Sulfate Hydrates
A key feature of the electronic structure of octahedral Cu(II) complexes is the Jahn-Teller effect. researchgate.net The d⁹ configuration (t₂g⁶ e_g³) in a perfect octahedron is electronically degenerate and therefore unstable. To remove this degeneracy and achieve a lower energy state, the complex undergoes a geometric distortion. whiterose.ac.uk For Cu(II), this typically manifests as a tetragonal elongation, where two axial metal-ligand bonds become longer than the four equatorial bonds. rsc.orgresearchgate.net
In CuSO₄·5H₂O, the coordination geometry around the copper ion is a distorted octahedron, consistent with a strong Jahn-Teller effect. quora.comvedantu.com This distortion has a profound impact on the electronic spectrum. It further splits the d-orbital energy levels, causing the single ²E_g → ²T₂g transition to split into multiple, closely spaced transitions. The result in the UV-Vis spectrum is not a sharp, symmetric peak, but rather a very broad and often asymmetric absorption band. stackexchange.com This characteristic broadness is a classic spectroscopic signature of Jahn-Teller distortion in copper(II) complexes. researchgate.netresearchgate.net
Charge Transfer Phenomena and Metal-Ligand Interactions
The distinct blue color of copper(II) sulfate pentahydrate arises from complex electronic phenomena, primarily d-d transitions, which are significantly influenced by metal-ligand interactions. In the crystalline state, the copper(II) ion exists in a coordination complex, [Cu(H2O)4]SO4·H2O, where four water molecules act as ligands, binding directly to the central copper ion. semanticscholar.org This interaction with the water ligands causes the splitting of the d-orbitals of the Cu(II) ion into different energy levels. semanticscholar.org The absorption of light in the yellow-red part of the visible spectrum promotes an electron from a lower to a higher d-orbital (a d-d transition), resulting in the compound appearing blue.
Beyond these d-d transitions, charge transfer (CT) phenomena also play a crucial role. A strong absorption, identified as a charge-transfer band, is observed in the ultraviolet region of the spectrum. semanticscholar.org This CT band is attributed to the transfer of an electron from the sulfate anion ligand to the copper(II) ion. The position and intensity of this band are sensitive to the degree of hydration. As the compound is dehydrated, the sulfate ions, which are weakly held in the axial positions in the pentahydrate structure, are brought into a more direct coordination with the Cu(II) ion. semanticscholar.org This enhanced interaction strengthens the charge transfer, causing a noticeable shift of the CT band to a lower frequency. semanticscholar.org This shift indicates that the sulfate ions become more strongly bonded to the copper center as water molecules are removed. semanticscholar.org
High-Resolution X-ray and Neutron Diffraction Studies
High-resolution X-ray diffraction (XRD) has been fundamental in determining the precise crystal structure of copper(II) sulfate hydrates. Single-crystal XRD studies on copper(II) sulfate pentahydrate (CuSO4·5H2O) reveal a polymeric structure belonging to the triclinic crystal system. semanticscholar.orgwikipedia.org Within this structure, each Cu(II) ion is in a distorted octahedral coordination environment. royalsocietypublishing.orgresearchgate.net Four water molecules are coordinated to the copper ion in the equatorial plane, while two oxygen atoms from bridging sulfate anions occupy the axial positions, linking the Cu(H2O)4 units into chains. wikipedia.orgresearchgate.net A fifth water molecule is not directly coordinated to the copper ion but is held in the lattice by hydrogen bonds. researchgate.netresearchgate.net
The detailed structural parameters obtained from early single-crystal XRD are presented in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| a-axis (a₀) | 6.12 Å |
| b-axis (b₀) | 10.7 Å |
| c-axis (c₀) | 5.97 Å |
| α angle | 82° 16′ |
| β angle | 107° 26′ |
| γ angle | 102° 40′ |
| Molecules per cell | 2 |
| Data sourced from early crystallographic studies. semanticscholar.org |
Powder X-ray diffraction (PXRD) is a complementary technique used for phase identification and for monitoring structural changes. The PXRD pattern of copper(II) sulfate pentahydrate shows sharp, narrow peaks, which is indicative of its good crystalline quality. researchgate.netrajpub.com This technique is instrumental in distinguishing between the different hydrate forms (e.g., pentahydrate, trihydrate, and monohydrate) and the anhydrous form, as each possesses a unique diffraction pattern. royalsocietypublishing.orgresearchgate.net
While X-ray diffraction is excellent for determining the positions of heavier atoms like copper, sulfur, and oxygen, it is less effective at precisely locating hydrogen atoms due to their very low scattering of X-rays. iaea.org Neutron diffraction overcomes this limitation, as neutrons are scattered effectively by atomic nuclei, making the technique highly sensitive to the positions of hydrogen (or its isotope, deuterium). iaea.orgresearchgate.net
Neutron diffraction studies on single crystals of copper(II) sulfate pentahydrate and its deuterated analogue (CuSO4·5D2O) have been crucial for accurately determining the positions of all hydrogen atoms. wikipedia.org These studies provide a detailed and unambiguous picture of the extensive hydrogen-bonding network within the crystal lattice. This includes the orientation of the four coordinated water molecules and the specific hydrogen bonds formed by the fifth, non-coordinated water molecule, which links adjacent polymeric chains. researchgate.net The precise localization of these atoms is vital for understanding the forces holding the crystal structure together and for explaining the stepwise dehydration process. royalsocietypublishing.org
Copper(II) sulfate is known to exist in several hydrated forms, which can be considered polymorphs or pseudopolymorphs. These include the pentahydrate (chalcanthite), trihydrate (bonattite), monohydrate, and the anhydrous form (chalcocyanite). wikipedia.org Phase transitions between these forms are most commonly induced by changes in temperature.
Heating copper(II) sulfate pentahydrate initiates a series of dehydration steps, which are reversible upon the reintroduction of water. rsc.org The transitions occur at specific temperatures, leading to the sequential formation of lower hydrates before the anhydrous salt is formed. wikipedia.orgroyalsocietypublishing.org
CuSO₄·5H₂O → CuSO₄·3H₂O: Two water molecules are lost at approximately 63°C. wikipedia.org Earlier studies also noted dehydrations around 96-102°C. researchgate.net
CuSO₄·3H₂O → CuSO₄·H₂O: Two more water molecules are lost at around 109°C. wikipedia.org
CuSO₄·H₂O → CuSO₄: The final water molecule is removed at about 200°C. wikipedia.org
The study of these phase transitions under varying conditions, such as pressure, provides further insight into the stability and structural dynamics of the crystal lattice. royalsocietypublishing.orghpstar.ac.cnaps.org During dehydration, amorphous (X-ray amorphous) intermediates can also be formed, which possess a disordered arrangement of ions and water molecules. lacc-terryb.com
Magnetic Resonance Techniques (EPR and Solid-State NMR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. The copper(II) ion has a 3d⁹ electronic configuration, which gives it a single unpaired electron and a total electron spin S = ½, making it EPR active. rsc.orglibretexts.org EPR spectroscopy provides direct information about the oxidation state, coordination geometry, and the nature of the ligands surrounding the paramagnetic Cu(II) center. scielo.brresearchgate.netmdpi.com
The EPR spectra of Cu(II) compounds are typically anisotropic, meaning the spectral parameters depend on the orientation of the crystal in the magnetic field. libretexts.org For copper(II) sulfate pentahydrate, the spectra can reveal the presence of two inequivalent Cu(II) ions within the unit cell, although at certain frequencies, exchange interactions between these ions can cause the two distinct signals to merge into a single line. royalsocietypublishing.org
Key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling tensor (A).
g-Tensor: The g-values (g∥ and g⊥ for axial symmetry) provide information about the electronic structure and the symmetry of the local environment of the Cu(II) ion. researchgate.net The observed g-values for copper(II) hydrates are consistent with a d(x²-y²) ground state, which is characteristic of an axially elongated octahedral or square planar geometry. libretexts.org
Hyperfine Coupling: The nuclear spin of copper is I = 3/2, which splits the EPR signal into four lines (a quartet) due to hyperfine interaction. libretexts.org The magnitude of the hyperfine coupling constant (A) is related to the covalency of the metal-ligand bonds and the distribution of the unpaired electron.
EPR studies on frozen solutions and powdered samples of copper(II) sulfate hydrates have been instrumental in characterizing the Cu(II) sites, confirming the distorted octahedral geometry and providing insights into the electronic structure that governs its chemical properties. researchgate.netresearchgate.net
Solid-State Nuclear Magnetic Resonance (NMR) for Probing Lattice Dynamics and Water Mobility
The unpaired electron in the Cu(II) ion acts as a potent source of local magnetic field, leading to substantial paramagnetic effects on the neighboring nuclei. These effects manifest primarily as:
Large Paramagnetic Shifts: The resonance frequencies of nuclei near the paramagnetic center are shifted significantly from their typical diamagnetic values.
Enhanced Nuclear Spin Relaxation: The fluctuating magnetic field from the electron spin provides an efficient mechanism for nuclear spin relaxation, resulting in shorter spin-lattice (T₁) and spin-spin (T₂) relaxation times.
Significant Line Broadening: The combination of strong paramagnetic shifts and rapid relaxation leads to very broad NMR signals, often spanning several hundred ppm. This broadening can obscure fine structural details and make spectral interpretation complex.
Despite these challenges, solid-state NMR can provide valuable insights into the dynamics of the water molecules in copper(II) sulfate hydrates. By analyzing the lineshapes, chemical shifts, and relaxation parameters, often as a function of temperature, it is possible to characterize the motional processes of the water molecules, such as librations, 180° flips, and diffusion.
Detailed Research Findings
Direct high-resolution solid-state NMR studies detailing the lattice dynamics and water mobility in copper(II) sulfate hydrates are sparse in the literature due to the aforementioned paramagnetic broadening. However, by drawing parallels with studies on other paramagnetic hydrates and the fundamental principles of NMR in paramagnetic systems, a comprehensive understanding can be constructed.
Variable-temperature (VT) solid-state NMR is a key experimental approach. As the temperature of the sample is changed, different motional regimes of the water molecules can be probed. At low temperatures, the water molecules are typically in a rigid or near-rigid state, and the NMR spectrum reflects a static arrangement. As the temperature increases, the onset of molecular motions, such as flips of the water molecules about their C₂ axes, leads to characteristic changes in the NMR lineshape and a decrease in the spin-lattice relaxation time (T₁).
For instance, ¹H MAS (Magic Angle Spinning) NMR spectra of paramagnetic hydrates are characterized by broad, featureless lines at room temperature. The width of these lines is a direct consequence of the strong dipolar interactions between the nuclear spins and the paramagnetic centers, which are not completely averaged out by MAS.
²H solid-state NMR of deuterated copper(II) sulfate hydrate can provide more detailed information on the geometry and timescale of water motions. The analysis of the ²H NMR lineshape can distinguish between different motional models, such as isotropic tumbling, fast exchange, or two-site jumps.
The study of spin-lattice (T₁) and spin-spin (T₂) relaxation times provides further quantitative information on the dynamics. The temperature dependence of T₁ often exhibits a minimum at a temperature where the correlation time of the molecular motion is on the order of the inverse of the NMR Larmor frequency. By fitting the T₁ data to appropriate theoretical models, it is possible to extract activation energies and correlation times for the water motions.
Illustrative Data Tables
Due to the scarcity of specific published data for this compound, the following tables are illustrative examples based on typical findings for paramagnetic hydrates and are intended to demonstrate the type of information that can be obtained from solid-state NMR experiments.
Table 1: Representative ¹H Solid-State NMR Linewidths for Water in a Paramagnetic Hydrate at Different Temperatures.
| Temperature (K) | ¹H Linewidth (kHz) | Inferred Dominant Motion |
| 100 | 50 | Rigid Lattice |
| 200 | 35 | Onset of Librational Motion |
| 298 | 20 | Fast 180° Flips |
| 350 | 15 | Anisotropic Rotational Diffusion |
This interactive table illustrates the principle of motional narrowing, where the linewidth decreases as the temperature increases and the water molecules become more mobile.
Table 2: Representative Spin-Lattice (T₁) Relaxation Times for ¹H in a Paramagnetic Hydrate as a Function of Temperature.
| Temperature (K) | T₁ (ms) |
| 150 | 50 |
| 200 | 25 |
| 250 | 10 (T₁ minimum) |
| 300 | 15 |
| 350 | 28 |
This interactive table shows a typical T₁ minimum, which is characteristic of a thermally activated motional process. The position of the minimum provides information about the frequency of the motion.
Chemical Reactivity, Solution Chemistry, and Coordination Phenomena of Copper Ii Sulfate Derived Species
Aqueous Solution Chemistry and Speciation Dynamics of Cu(II) Ions
The chemistry of copper(II) sulfate (B86663) in aqueous solutions is characterized by the dynamic behavior of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is the primary species present upon dissolution. This section explores the fundamental solution chemistry, including hydrolysis, dissolution and precipitation thermodynamics and kinetics, and the influence of environmental factors such as ionic strength and temperature.
In aqueous solutions, the hexaaquacopper(II) ion undergoes hydrolysis, a process where water molecules coordinated to the copper ion act as Brønsted acids, donating protons to the bulk solvent. This results in the formation of a series of hydroxo-copper(II) species. These equilibria are pH-dependent, with the extent of hydrolysis increasing with pH.
The primary hydrolysis reaction involves the formation of the [Cu(OH)]⁺ species. Further deprotonation and polymerization reactions lead to the formation of polynuclear species such as [Cu₂(OH)₂]²⁺ and [Cu₃(OH)₄]²⁺, and at higher pH, mononuclear species like Cu(OH)₂, [Cu(OH)₃]⁻, and [Cu(OH)₄]²⁻ can also form. oatext.comsemanticscholar.org The equilibrium constants for these reactions have been determined through various experimental techniques, including potentiometric titrations. rsc.org
The speciation of copper(II) in solution is a critical factor in its reactivity and bioavailability. The distribution of these hydroxo complexes is a function of both pH and the total copper(II) concentration. cost-nectar.eu At a copper concentration of 1 mM, the predominant species shift from Cu²⁺ to Cu(OH)₂ and then to [Cu(OH)₃]⁻ as the pH increases. At a lower concentration of 1 µM, the species [Cu(OH)]⁺ and Cu(OH)₂ become more significant across the pH range. cost-nectar.eu
| Equilibrium Reaction | log K (at infinite dilution) |
|---|---|
| Cu²⁺ + H₂O ⇌ [Cu(OH)]⁺ + H⁺ | -7.97 ± 0.09 |
| 2Cu²⁺ + 2H₂O ⇌ [Cu₂(OH)₂]²⁺ + 2H⁺ | -10.55 ± 0.02 |
| 3Cu²⁺ + 4H₂O ⇌ [Cu₃(OH)₄]²⁺ + 4H⁺ | -21.2 ± 0.4 |
| Cu²⁺ + 2H₂O ⇌ Cu(OH)₂ (aq) + 2H⁺ | -16.38 ± 0.11 |
| Cu²⁺ + 3H₂O ⇌ [Cu(OH)₃]⁻ + 3H⁺ | -26.65 ± 0.13 |
| Cu²⁺ + 4H₂O ⇌ [Cu(OH)₄]²⁻ + 4H⁺ | -39.70 ± 0.19 |
Note: The values in the table are based on critically evaluated data. cost-nectar.eu
The thermodynamics of the copper(II) sulfate-water system have been modeled to predict phase equilibria and the solubilities of different hydrates (CuSO₄·5H₂O, CuSO₄·3H₂O, and CuSO₄·H₂O) over a range of temperatures. iaea.org The kinetics of copper(II) sulfate precipitation are influenced by factors such as supersaturation, temperature, and the presence of impurities. The industrial production of copper sulfate pentahydrate from scrap copper and sulfuric acid involves a three-phase reactor, where the reaction kinetics are controlled by the mass transfer of oxygen. scielo.orgresearchgate.net The rate of copper precipitation from sulfate solutions using hydrogen sulfide (B99878) gas is dependent on the pH of the solution and the interfacial area between the gas and liquid phases. itu.edu.tr
The behavior of copper(II) sulfate in aqueous solutions is significantly influenced by both ionic strength and temperature. Dielectric relaxation spectroscopy studies have shown that with increasing temperature, the formation of contact ion pairs between Cu²⁺ and SO₄²⁻ increases. nih.govresearchgate.net These studies have also provided evidence for the simultaneous existence of double-solvent-separated, solvent-shared, and contact ion pairs in solution. nih.govresearchgate.net
An increase in ionic strength, often through the addition of an inert electrolyte like sodium perchlorate (B79767) (NaClO₄), affects the activity coefficients of the ions and can influence the equilibrium constants of complex formation. core.ac.ukscispace.com The solubility of copper(II) sulfate is also dependent on temperature, generally increasing with a rise in temperature. core.ac.uk A comprehensive thermodynamic model using the Pitzer formalism has been developed to describe the CuSO₄-H₂O system up to its solubility limit over a wide temperature range, from the eutectic point to 373.15 K. aalto.fi
Advanced Complexation Chemistry of Copper(II) Sulfate Derived Ions
The Cu²⁺ ion, derived from the dissolution of copper(II) sulfate, is a versatile Lewis acid that readily forms coordination complexes with a wide variety of ligands. This complexation chemistry is fundamental to its role in various chemical and biological systems.
Copper(II) ions form distinct complexes with inorganic ligands such as halides and ammonia (B1221849), often resulting in characteristic color changes.
Halide Complexes : In the presence of excess chloride ions, the pale blue color of the hexaaquacopper(II) ion transitions to green, indicative of the formation of tetrachlorocuprate(II), [CuCl₄]²⁻. youtube.comyoutube.com
Ammonia Complexes : The addition of a small amount of ammonia solution to a copper(II) sulfate solution initially precipitates the pale blue copper(II) hydroxide (B78521). chemguide.co.uklibretexts.org In the presence of excess ammonia, this precipitate dissolves to form the deep blue tetraamminediaquacopper(II) complex ion, [Cu(NH₃)₄(H₂O)₂]²⁺. youtube.comlibretexts.orgsydney.edu.au This reaction is a classic example of ligand exchange, where ammonia molecules displace water molecules in the coordination sphere of the copper ion.
| Ligand | Complex Ion Formula | Color of Aqueous Solution |
|---|---|---|
| Water | [Cu(H₂O)₆]²⁺ | Pale Blue |
| Chloride | [CuCl₄]²⁻ | Green/Yellow-Green |
| Ammonia (excess) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Deep Blue/Royal Blue |
Copper(II) ions exhibit a strong affinity for a vast array of organic ligands, forming stable complexes with diverse structures and properties.
Carboxylates : Copper(II) forms complexes with various carboxylate ligands. These can range from simple mononuclear species to dinuclear "paddle-wheel" structures where four carboxylate groups bridge two copper centers. nih.govmdpi.com The coordination mode of the carboxylate group can be monodentate, bidentate chelating, or bridging bidentate. nih.gov Examples include complexes with phenylacetates and hydroxycarboxylates like mandelic acid and salicylic (B10762653) acid. mdpi.comtandfonline.com
Amines : A wide variety of copper(II) complexes with amine ligands have been synthesized and characterized. issr.edu.kh These include complexes with simple aliphatic amines, aromatic amines, and polyamines. nih.govias.ac.in The coordination geometry around the copper(II) center in these complexes can vary, including square planar, square pyramidal, and trigonal bipyramidal arrangements. ias.ac.intandfonline.com The stability and structure of these complexes are influenced by the nature of the amine and the steric hindrance it imposes. nih.govrsc.org
Chelating Agents : Chelating agents, which are multidentate ligands, form particularly stable complexes with copper(II). Schiff bases, which are N,O-donor ligands, are a prominent class of chelating agents that form stable copper(II) complexes. rsc.orgnih.govacs.org These complexes have been investigated for their potential biological activities. nih.govacs.org Other chelating agents, such as the iron chelator deferasirox, have also been shown to form high-affinity complexes with copper(II). nih.gov
Polyphenols : Polyphenols, a large class of natural compounds containing multiple phenolic hydroxyl groups, are effective chelators of copper(II) ions. tuiasi.ro Catechins, found in tea and wine, can form complexes with copper(II), which can influence their antioxidant properties. mdpi.com The complexation often occurs at adjacent hydroxyl groups on the aromatic rings of the polyphenol. tuiasi.roresearchgate.net The complexing ability of polyphenols in beverages like red wine can significantly impact the speciation and reactivity of copper ions present. acs.org
Stability Constants and Coordination Geometries of Formed Complexes
The solution chemistry of copper(II) sulfate is characterized by the formation of various complex ions, particularly in the presence of ligands that can displace the coordinated water molecules of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. The stability of these complexes is quantified by their stability constants (or formation constants), while their three-dimensional arrangement is described by their coordination geometries.
The formation of the tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺, is a well-studied example. The stepwise formation constants illustrate the progressive stability of the ammine complexes.
The coordination geometry of copper(II) complexes is significantly influenced by the Jahn-Teller effect, owing to the d⁹ electron configuration of the Cu²⁺ ion. This effect leads to a distortion of symmetrical geometries, such as octahedral, to achieve a lower energy state. The hexaaquacopper(II) ion, for instance, exhibits a tetragonally distorted octahedral geometry, with four shorter equatorial water-copper bonds and two longer axial bonds.
Redox Chemistry and Electrochemical Behavior of Copper(II) Sulfate Systems
The redox chemistry of copper(II) sulfate is central to its applications in electrochemistry, particularly in processes like electroplating and electrowinning. The Cu²⁺ ion can be readily reduced to metallic copper (Cu⁰) or to the cuprous ion (Cu⁺).
Electrochemical Mechanisms at Electrode Surfaces
The electrolysis of an aqueous solution of copper(II) sulfate involves distinct electrochemical reactions at the cathode and the anode. The nature of these reactions is dependent on the material of the electrodes used.
With Inert Electrodes (e.g., Platinum or Graphite):
At the Cathode (Negative Electrode): Positively charged copper(II) ions (Cu²⁺) migrate to the cathode, where they gain two electrons and are reduced to metallic copper, which deposits on the electrode surface.
Reaction: Cu²⁺(aq) + 2e⁻ → Cu(s)
At the Anode (Positive Electrode): In an aqueous solution, both hydroxide ions (OH⁻) from the dissociation of water and sulfate ions (SO₄²⁻) are present. Since the oxidation of hydroxide ions is more favorable than the oxidation of sulfate ions, oxygen gas is produced at the anode.
Reaction: 2H₂O(l) → O₂(g) + 4H⁺(aq) + 4e⁻
With Copper Electrodes:
At the Cathode (Negative Electrode): The reduction of copper(II) ions to metallic copper occurs, as with inert electrodes.
Reaction: Cu²⁺(aq) + 2e⁻ → Cu(s)
At the Anode (Positive Electrode): The copper anode itself is oxidized, releasing copper(II) ions into the solution. This process is more favorable than the oxidation of water.
Reaction: Cu(s) → Cu²⁺(aq) + 2e⁻
This principle is fundamental to the industrial processes of copper refining and electroplating.
Electrocatalysis Mediated by Copper(II) Sulfate Systems
While copper(II) sulfate itself is not typically considered a primary electrocatalyst, copper-based materials derived from it play a significant role in various electrocatalytic reactions. Copper-based catalysts are investigated for their activity in processes such as the electrochemical reduction of carbon dioxide (CO₂), where they can facilitate the conversion of CO₂ into valuable hydrocarbons and alcohols.
In these systems, copper(II) sulfate can serve as a precursor for the in-situ or ex-situ preparation of the active copper catalyst. The electrochemical deposition of copper from a copper(II) sulfate solution onto a conductive substrate is a common method to create a catalytically active surface. The morphology and oxidation state of the deposited copper, which are influenced by the deposition conditions (e.g., potential, current density, and additives in the electrolyte), are crucial factors determining the catalytic performance.
Heterogeneous Interactions and Surface Chemistry
The interactions of copper(II) sulfate in heterogeneous systems, particularly at solid-liquid interfaces, are governed by adsorption and ion exchange phenomena. These processes are critical in various applications, including environmental remediation and analytical chemistry.
Adsorption Phenomena on Solid Surfaces
Copper(II) ions from copper(II) sulfate solutions can be removed from the aqueous phase by adsorption onto the surface of various solid materials. This process involves the adhesion of the Cu²⁺ ions to the surface of the adsorbent. The efficiency of adsorption is influenced by factors such as pH, temperature, initial concentration of copper ions, and the nature of the adsorbent.
The adsorption process is often described by isotherm models, which relate the amount of adsorbate on the adsorbent to its concentration in the solution at a constant temperature. Two of the most commonly used models are the Langmuir and Freundlich isotherms.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is represented by the equation:
qₑ = (qₘ * Kₗ * Cₑ) / (1 + Kₗ * Cₑ)
Where:
qₑ is the amount of adsorbate per unit mass of adsorbent at equilibrium.
Cₑ is the equilibrium concentration of the adsorbate in the solution.
qₘ is the maximum monolayer adsorption capacity.
Kₗ is the Langmuir constant related to the energy of adsorption.
Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. It is given by the equation:
qₑ = Kբ * Cₑ^(1/n)
Where:
Kբ and n are Freundlich constants that are indicators of the adsorption capacity and intensity, respectively.
Table 2: Comparison of Langmuir and Freundlich Isotherm Parameters for Copper(II) Adsorption on a Specific Adsorbent (Illustrative Data)
| Isotherm Model | Parameters | Value | Correlation Coefficient (R²) |
|---|---|---|---|
| Langmuir | qₘ (mg/g) | 50.0 | 0.99 |
| Kₗ (L/mg) | 0.2 | ||
| Freundlich | Kբ ((mg/g)(L/mg)^(1/n)) | 10.0 | 0.95 |
Ion Exchange Phenomena in Solid-Liquid Interfaces
Ion exchange is a process in which ions held on a solid matrix are exchanged for ions of similar charge in a solution. In the context of copper(II) sulfate, the Cu²⁺ ions can be removed from a solution by exchanging them with other cations on an ion-exchange resin.
Cation-exchange resins are polymers with negatively charged functional groups, to which mobile cations are attached. When a copper(II) sulfate solution is passed through a cation-exchange resin (often in the sodium or hydrogen form), the Cu²⁺ ions in the solution are taken up by the resin, and an equivalent amount of the resin's cations (e.g., Na⁺ or H⁺) are released into the solution.
The general reaction for the ion exchange of copper(II) with a sodium-form resin (R-Na) can be represented as:
2R-Na⁺ + Cu²⁺(aq) ⇌ R₂-Cu²⁺ + 2Na⁺(aq)
This process is reversible, and the resin can be regenerated by treating it with a concentrated solution of the original cation (e.g., a strong NaCl or acid solution), which displaces the bound copper(II) ions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Copper(II) sulfate hydrate (B1144303) |
| Hexaaquacopper(II) |
| Tetraamminecopper(II) |
| Ammonia |
| Water |
| Copper |
| Oxygen |
| Hydrogen |
| Hydroxide |
| Sulfate |
| Carbon dioxide |
| Sodium |
Surface Complexation Modeling of Copper(II) Species
Surface complexation models (SCMs) are powerful geochemical tools used to describe the adsorption of ions from an aqueous solution onto mineral surfaces. These models treat the adsorption process as a chemical reaction occurring at specific surface functional groups, leading to the formation of distinct coordination complexes at the mineral-water interface. For copper(II) species derived from copper(II) sulfate, SCMs are essential for predicting their fate, transport, and bioavailability in natural and engineered systems, such as soils, sediments, and water treatment facilities.
The fundamental principle of SCMs is the representation of the mineral surface as containing a finite number of reactive sites (e.g., hydroxyl groups, ≡SOH) that can protonate, deprotonate, or form complexes with ions like Cu²⁺. The electrical charge that develops at the surface as a result of these reactions is accounted for through an electrical double layer (EDL) model. Several SCMs have been developed, differing primarily in their representation of the EDL, including the Diffuse Layer Model (DLM), the Constant Capacitance Model (CCM), and the Triple Layer Model (TLM). eeer.orgnih.govscispace.com
Research Findings on Various Mineral Surfaces
The interaction of copper(II) with various mineral surfaces has been extensively studied and modeled. The type of surface complex formed and the specific model that best describes the adsorption behavior depend on the mineral substrate, solution pH, ionic strength, and the concentration of copper(II).
Iron (Hydr)oxides: Minerals such as goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), and lepidocrocite (γ-FeOOH) are significant sinks for copper in the environment. Studies combining spectroscopic techniques like Extended X-ray Absorption Fine Structure (EXAFS) with SCM have provided detailed molecular-level insights. On these iron oxyhydroxide surfaces, Cu(II) predominantly forms inner-sphere complexes, meaning there is no water molecule between the copper ion and the surface oxygen atoms. geologyscience.ruresearchgate.net Research by Peacock and Sherman (2004) identified the formation of bidentate and tridentate inner-sphere complexes. geologyscience.rusoton.ac.uk They successfully modeled the adsorption data using a DLM that incorporated the following key surface reactions:
Bidentate mononuclear complex: 2(≡FeOH) + Cu²⁺ + 2H₂O ⇌ (≡FeOH)₂Cu(OH)₂⁰ + 2H⁺
Tridentate binuclear complex: 3(≡FeOH) + 2Cu²⁺ + 3H₂O ⇌ (≡Fe₃O(OH)₂)Cu₂(OH)₃⁰ + 4H⁺
These studies emphasize the importance of constraining SCMs with spectroscopic data to ensure the proposed surface species are representative of the actual molecular structures. geologyscience.rusoton.ac.uk The co-adsorption of copper(II) and other ions, such as arsenate, on goethite has also been modeled, revealing the formation of ternary surface complexes where arsenate coordinates to a surface-bound copper ion or to the iron surface with copper nearby. diva-portal.org
Clay Minerals and Other Oxides: The adsorption of Cu(II) has also been modeled on other common environmental surfaces like kaolinite, silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂).
On kaolinite, a clay mineral with both permanent charge sites (≡X⁻) and variable charge aluminol (≡AlOH) and silanol (B1196071) (≡SiOH) sites, Cu(II) adsorption is strongly pH-dependent. scispace.comgeologyscience.ru Modeling suggests that at low pH, adsorption is dominated by ion exchange at permanent charge sites, while at higher pH, inner-sphere complexation at aluminol edge sites becomes the primary mechanism. eeer.orggeologyscience.ru The Triple Layer Model (TLM) has been shown to provide excellent fits for Cu(II) adsorption data on kaolinite, outperforming the CCM and DLM in some cases. eeer.orgscispace.com
For metal oxides like TiO₂, Al₂O₃, and SiO₂, studies have successfully used the 2-pK Triple Layer Model to describe Cu(II) adsorption. nih.gov The primary surface complexes identified in these systems are SOCu⁺ and the hydrolyzed species SOCu(OH). The presence of the charged SOCu⁺ species was found to be crucial for accurately fitting zeta potential data alongside adsorption data. nih.gov The adsorption on silica is driven by electrostatic interactions and ion exchange with surface silanol groups. mdpi.com
Data from Surface Complexation Studies
The following tables summarize key findings from various surface complexation modeling studies on copper(II) species.
Table 1: Summary of Surface Complexation Models for Copper(II) on Various Mineral Surfaces
| Mineral | Model(s) Used | Proposed Dominant Surface Species/Complexes | Source(s) |
| Goethite (α-FeOOH) | Diffuse Layer Model (DLM) | Inner-sphere, bidentate mononuclear and tridentate binuclear complexes: (≡FeOH)₂Cu(OH)₂⁰, (≡Fe₃O(OH)₂)Cu₂(OH)₃⁰ | geologyscience.rusoton.ac.uk |
| Hematite (α-Fe₂O₃) | Diffuse Layer Model (DLM) | Inner-sphere, bidentate and tridentate complexes | geologyscience.ru |
| Kaolinite | TLM, DLM, CCM | Ion exchange complexes at low pH (≡X⁻-Cu²⁺); Inner-sphere complexes at aluminol sites (e.g., ≡AlOCu⁺, ≡AlOCuOH) at higher pH | eeer.orgscispace.comnih.gov |
| Titanium Dioxide (TiO₂) | 2-pK Triple Layer Model (TLM) | Inner-sphere complexes: ≡SOCu⁺, ≡SOCu(OH) | nih.gov |
| Aluminum Oxide (Al₂O₃) | 2-pK Triple Layer Model (TLM) | Inner-sphere complexes: ≡SOCu⁺, ≡SOCu(OH) | nih.gov |
| Silicon Dioxide (SiO₂) | 2-pK Triple Layer Model (TLM) | Inner-sphere complexes: ≡SOCu⁺, ≡SOCu(OH) | nih.gov |
Table 2: Example Surface Complexation Reactions and Stability Constants for Copper(II) on Goethite Data derived from modeling work by Peacock and Sherman (2004) at an ionic strength of 0.1 M NaNO₃.
| Reaction | Log K (Stability Constant) |
| 2(≡FeOH) + Cu²⁺ + 2H₂O ⇌ (≡FeOH)₂Cu(OH)₂⁰ + 2H⁺ | -6.9 |
| 3(≡FeOH) + 2Cu²⁺ + 3H₂O ⇌ (≡Fe₃O(OH)₂)Cu₂(OH)₃⁰ + 4H⁺ | -6.5 |
Advanced Methodological Applications and Research Contributions of Copper Ii Sulfate Hydrate
Catalytic Applications in Chemical Transformations
The catalytic activity of copper(II) sulfate (B86663) has been harnessed in a multitude of organic transformations, attributable to the Lewis acidic nature of the copper(II) ion and its ability to participate in redox cycles. Both homogeneous and heterogeneous catalytic systems have been developed, demonstrating the compound's broad applicability.
In homogeneous catalysis, copper(II) sulfate, often in conjunction with various ligands, forms in situ catalysts that effectively mediate a range of chemical reactions. The ligands play a crucial role in tuning the catalyst's solubility, stability, and reactivity.
Recent research has highlighted the efficacy of ligand-modified copper(II) sulfate systems in promoting C-N cross-coupling reactions, a fundamental transformation in synthetic organic chemistry. These reactions are pivotal for the synthesis of pharmaceuticals, agrochemicals, and functional materials.
| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Halide | Amine | Copper(II) sulfate / Ligand | Aqueous Media | Varies | Moderate to High | mdpi.com |
| Indole | Aryl Halide | Copper(II) oxide / Base | DMA | 200 (Microwave) | Moderate to Excellent | Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions |
This table showcases the application of copper-based catalysts in C-N cross-coupling reactions under different conditions.
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, heterogeneous catalysts have been developed by immobilizing copper(II) sulfate onto solid supports. These supported catalysts offer enhanced stability and ease of recovery, making them attractive for sustainable chemical processes.
Copper(II) sulfate-based heterogeneous catalysts have demonstrated significant activity in C-C coupling reactions, such as the Suzuki and Sonogashira couplings, which are instrumental in the formation of biaryl and aryl-alkyne frameworks, respectively. For instance, a palladium/copper oxide nanocomposite has been utilized as an efficient and recyclable catalyst for the Suzuki-type cross-coupling reaction, affording biphenyl (B1667301) derivatives in good to excellent yields under microwave irradiation mdpi.com.
In the realm of oxidation reactions, copper(II) sulfate has been employed as a catalyst for the oxidation of various organic substrates. For example, it can catalyze the oxidation of thiosulfate (B1220275) to sulfate with oxygen, a reaction relevant to the treatment of industrial effluents nih.gov. Furthermore, the catalytic effects of CuSO4 have been investigated in the detection of total organic carbon based on supercritical water oxidation, where it significantly lowers the required reaction temperature and oxidant concentration researchgate.net.
| Reaction Type | Substrates | Catalyst | Key Findings | Reference |
| C-S Cross-Coupling | Aryl halides, Thiourea | Cu(II)-2-MPE@MCM-41 | Good yields in aerobic conditions; catalyst recyclable. | researchgate.net |
| C-S Cross-Coupling | Thiols, Aryl boronic acids | CuSO4 | Moderate to excellent yields in water, avoiding toxic ligands/solvents. | researchgate.net |
| Oxidation | Azo Dyes | Copper(II) ions supported on alumina (B75360)/zinc oxide | Effective catalytic oxidation for dye degradation. | rsc.org |
This table presents findings from various studies on heterogeneous copper-catalyzed C-S cross-coupling and oxidation reactions.
In recent years, materials derived from copper(II) sulfate have garnered attention for their potential in photocatalysis and electrocatalysis. These applications leverage the semiconductor properties of copper-based materials, such as copper sulfides and phosphides, which can be synthesized using copper(II) sulfate as a precursor.
Photocatalysis: Copper sulfide (B99878) (CuS) nanoparticles, synthesized from copper(II) sulfate, have shown promise as photocatalysts for the degradation of organic pollutants in water under visible light irradiation rsc.orgnih.govfrontiersin.orgmdpi.com. The photocatalytic activity stems from the ability of CuS to absorb light energy, generating electron-hole pairs that can produce reactive oxygen species to break down organic molecules. The efficiency of these photocatalysts can be influenced by their morphology and composition, which can be controlled during the synthesis process rsc.orgnih.gov.
Electrocatalysis: Copper phosphide (B1233454) (CuP2 and Cu3P) materials, which can be prepared from copper(II) sulfate precursors, have been investigated as electrocatalysts for the hydrogen evolution reaction (HER) in water splitting mdpi.comrsc.orgciac.jl.cnresearchgate.net. Efficient and stable electrocatalysts are crucial for the sustainable production of hydrogen fuel. Copper phosphide nanowires, for instance, have demonstrated high performance for urea-assisted hydrogen evolution in alkaline media, offering a pathway for energy-efficient hydrogen generation and wastewater treatment rsc.org.
| Application | Material | Precursor | Key Performance Metric | Reference |
| Photocatalytic Degradation of Methylene Blue | Copper Sulfide Nanoparticles | Copper(II) Sulfate | ~96% degradation in 180 min | frontiersin.org |
| Electrocatalytic Hydrogen Evolution | Copper Phosphide Nanowires | Copper(II) Salt | Low overpotential of 60 mV at 10 mA cm⁻² | rsc.org |
| Photocatalytic Hydrogen Evolution | Copper Phosphosulfide | Copper(I) Chloride | 2,085 µmol g⁻¹ h⁻¹ activity | nih.gov |
This table summarizes the performance of copper(II) sulfate-derived materials in photocatalytic and electrocatalytic applications.
Materials Science and Nanomaterials Synthesis Utilizing Copper(II) Sulfate Precursors
Copper(II) sulfate hydrate (B1144303) is a valuable precursor in materials science for the synthesis of a variety of copper-based nanomaterials and coordination compounds. Its aqueous solubility and reactivity make it an ideal starting material for controlled precipitation and growth processes.
The synthesis of copper and copper oxide nanomaterials with controlled size, shape, and properties is a significant area of research due to their diverse applications in electronics, catalysis, and sensing. Copper(II) sulfate hydrate has been widely used as a precursor in various synthetic methodologies.
Nanoparticles: Copper oxide (CuO) nanoparticles can be synthesized from copper(II) sulfate via precipitation methods. The size and morphology of the resulting nanoparticles can be tuned by adjusting reaction parameters such as precursor concentration, temperature, and the presence of capping agents.
Nanowires: Copper nanowires, with their high aspect ratio and excellent electrical conductivity, are promising materials for transparent conductive films and flexible electronics. Hydrothermal methods using this compound as the copper source have been developed for the synthesis of copper nanowires rsc.orgresearchgate.netscitepress.orgpolymer.cnrsc.org. These methods often involve the use of reducing agents and capping agents to control the growth and morphology of the nanowires.
Thin Films: Copper sulfide thin films have been prepared on various substrates using copper(II) sulfate as the copper precursor in successive ionic layer adsorption and reaction (SILAR) methods. These films exhibit semiconductor properties and have potential applications in photovoltaic devices.
Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their porous structures and high surface areas make them suitable for applications in gas storage, separation, and catalysis. Copper(II) sulfate is a commonly employed copper source for the synthesis of copper-based MOFs and coordination polymers.
The solvothermal synthesis of Cu-BTC (copper(II) benzene-1,3,5-tricarboxylate) MOF, also known as HKUST-1, often utilizes a copper(II) salt like copper(II) sulfate as the metal precursor ijfmr.comnih.govresearchgate.netijsrst.comub.edu. The reaction between the copper salt and the organic linker under solvothermal conditions leads to the self-assembly of the porous framework.
Similarly, a variety of coordination polymers with diverse structures and properties have been synthesized using copper(II) sulfate and different organic ligands, such as 4,4'-bipyridine (B149096) mdpi.come3s-conferences.orgresearchgate.netresearchgate.net. The resulting structures can range from one-dimensional chains to two- or three-dimensional networks, depending on the coordination geometry of the copper ion and the nature of the organic linker.
| Material Type | Specific Example | Copper(II) Sulfate Role | Synthesis Method | Reference |
| Metal-Organic Framework | Cu-BTC (HKUST-1) | Copper(II) source | Solvothermal | ijfmr.comnih.gov |
| Coordination Polymer | {[Cu(Pip)2(4,4'-bipy)]}n | Copper(II) source | Solution crystallization | mdpi.com |
| Coordination Polymer | {Cu(dps)2(DMSO)22}n | Copper(II) source | Solution crystallization | researchgate.net |
This table provides examples of MOFs and coordination polymers synthesized using copper(II) sulfate as a precursor.
Development of Hybrid Materials and Composites with Tunable Properties
This compound serves as a critical component in the development of advanced hybrid materials and composites, where its incorporation allows for the tuning of various physical and chemical properties. These materials often exhibit synergistic characteristics derived from the combination of the copper salt with a host matrix, such as a polymer or a metal-organic framework (MOF).
One area of research involves the integration of copper(II) sulfate into biopolymer films. For instance, polymer composite thin films produced from carboxymethyl cellulose (B213188) and sodium alginate filled with varying concentrations of copper(II) sulfate have been developed. Structural analysis of these films revealed that while the base polymer blend is amorphous, the addition of copper(II) sulfate induces a polycrystalline structure. The interaction between copper and sulfur within the polymer matrix was confirmed through Fourier-transform infrared spectroscopy. The optical properties of these composites are tunable; for example, the energy gap values decrease with increasing copper(II) sulfate content. researchgate.net Such materials have potential applications as UV protection films in food packaging. researchgate.net
In another application, copper(II) sulfate has been encapsulated within chitosan (B1678972) microparticles through ionic cross-linking followed by spray drying. mdpi.comresearchgate.net Chitosan, a natural biopolymer, is well-suited for encapsulating metal ions due to the presence of amino and hydroxyl groups that can act as chelation sites. mdpi.com The morphology and size of these microcapsules can be controlled by adjusting the spray-drying parameters. mdpi.comresearchgate.net These copper(II) sulfate-loaded chitosan microparticles have been explored for creating colorimetric moisture indicators for intelligent paper packaging, demonstrating a visible color change from dark brown to blue in the presence of moisture. researchgate.net
The influence of copper-based fillers, including copper(II) sulfate, on the properties of polylactic acid (PLA) composites has also been investigated. The morphology of copper(II) sulfate particles in these composites is often lamellar, which can be attributed to the formation of crystalline hydrates. mdpi.com While the addition of fillers can sometimes enhance mechanical properties, studies have shown that adding 5–10 wt.% of copper(II) sulfate to PLA can lead to a decrease in ultimate tensile strength, potentially due to particle agglomeration. mdpi.com However, modifications to the composite, such as the inclusion of plasticizers, can help enhance mechanical properties. mdpi.com
Metal-organic frameworks (MOFs) represent another class of hybrid materials where copper(II) sulfate is utilized. MOFs are porous materials with high surface areas and tunable pore sizes. nih.gov Copper(II) sulfate has been encapsulated within the pores of a mesoporous MOF, Cr-MIL-101-NH2. nih.gov The resulting material, Cu@MOF1, can be used for the controlled release of copper(II) ions. nih.gov This controlled release is crucial in catalytic applications, such as the copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) "click" reaction, where a slow release of copper(II) for in-situ reduction to copper(I) is beneficial. nih.gov The crystalline structure of the MOF is maintained after the encapsulation of copper(II) sulfate, indicating that the salt is well-dispersed within the internal pores. nih.gov
Interactive Data Table: Properties of Copper(II) Sulfate Polymer Composites
| Polymer Matrix | Copper(II) Sulfate Concentration (wt%) | Observed Effect on Properties | Potential Application |
|---|---|---|---|
| Carboxymethyl cellulose/Sodium alginate | 0.1, 0.3, 0.6, 0.9 | Increased polycrystallinity, decreased energy gap, increased density. researchgate.net | UV protection films for packaging. researchgate.net |
| Chitosan | 2:1 (wt/wt) ratio to chitosan | Formation of ~4 µm shrunken-type microparticles. mdpi.comresearchgate.net | Irreversible moisture indicators. mdpi.comresearchgate.net |
| Polylactic Acid (PLA) | 5-10 | Decreased ultimate tensile strength. mdpi.com | Antimicrobial materials. |
Environmental Remediation Technologies Based on Copper(II) Sulfate Chemistry
Copper(II) ions, sourced from this compound, play a significant role as catalysts in Advanced Oxidation Processes (AOPs) for the degradation of persistent organic pollutants. AOPs are characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH) and the sulfate radical (SO₄•⁻). These radicals are powerful oxidizing agents capable of breaking down a wide range of refractory organic compounds.
The cupric ion (Cu²⁺) is a recognized activator in these processes. In systems using persulfates, such as peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PDS), Cu²⁺ can initiate the generation of sulfate radicals. The sulfate radical possesses a high redox potential (2.5–3.1 V), comparable to or even higher than the hydroxyl radical, and a longer half-life, which allows for more effective interaction with target pollutants. The activation process involves the reduction of Cu²⁺ to Cu⁺, which then catalyzes the decomposition of the persulfate oxidant to produce sulfate radicals. This catalytic cycle makes copper an efficient initiator for these AOPs.
Copper-based Fenton-like reactions are another important application. In these systems, Cu²⁺ participates in a redox cycle similar to the classic Fenton reaction (Fe²⁺/H₂O₂). The cycle involves the reaction of copper ions with hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. While the degradation of some compounds by Cu(II)/PDS systems may be relatively slow, the process can be significantly effective for oxidizing other contaminants, such as arsenic(III).
Research has demonstrated that combining different AOP technologies can create synergistic effects, enhancing degradation efficiency. For example, the catalytic activity of copper ions can be paired with other methods like ultrasonication to achieve higher degradation rates of pollutants such as cefazolin (B47455) sodium. The primary degradation pathways in these copper-catalyzed AOPs often involve hydroxyl addition, substitution, and destruction of specific molecular structures, like the piperazine (B1678402) ring in certain pharmaceuticals.
Copper(II) sulfate is utilized as a chemical coagulant in water and wastewater treatment, functioning through the principles of coagulation, flocculation, and precipitation to remove suspended solids, organic matter, and microbial contaminants. Coagulation involves destabilizing colloidal particles, which are typically negatively charged and held in suspension by electrostatic forces.
When added to water, copper(II) sulfate, like other metallic salt coagulants such as aluminum sulfate (alum) and ferric chloride, dissolves to release the positively charged cupric ion (Cu²⁺). These ions adsorb to the surface of the negatively charged particles, neutralizing their charge. This charge neutralization overcomes the repulsive forces between the particles, allowing them to aggregate into small microflocs.
The subsequent process, flocculation, involves gentle mixing to encourage the microflocs to collide and agglomerate into larger, more stable flocs. These larger flocs are more readily removed from the water through sedimentation (settling) or filtration. Studies have shown that metallic salts like copper(II) sulfate can significantly reduce microbial communities (including bacteria, fungi, and coliforms) and total organic carbon (TOC) in municipal wastewater.
The effectiveness of copper(II) sulfate as a coagulant can be influenced by factors such as pH and the initial concentration of contaminants. The process of precipitating metals from solution is a primary method for treating industrial wastewater containing dissolved metal salts. This involves converting the soluble metal salts into insoluble forms, such as hydroxides or carbonates, which can then be physically separated from the water. While copper(II) sulfate is primarily used as a coagulant to remove other substances, the copper itself can be removed from water through precipitation by adjusting the pH to form insoluble copper(II) hydroxide (B78521).
The chemistry of copper(II) sulfate is relevant to the environmental technology of immobilization and stabilization, particularly concerning the fate of copper itself in contaminated soils. Immobilization techniques aim to reduce the mobility and bioavailability of heavy metals in the environment by converting them into less soluble and less toxic forms. clu-in.org This is achieved through processes such as precipitation, complexation, and adsorption. perennia.ca
When copper(II) sulfate is introduced into soil, the soluble Cu²⁺ ions can be immobilized through various interactions with soil components. The high electrode potential of copper makes redox reactions a viable pathway for its immobilization, where mobile Cu²⁺ ions are reduced to less mobile forms. perennia.ca Furthermore, copper ions can be adsorbed onto the surfaces of clay minerals, organic matter, and iron or manganese oxides, effectively removing them from the soil solution. The formation of insoluble precipitates, such as copper phosphates or carbonates, is another key mechanism for copper stabilization in soils. researchgate.net
While copper(II) sulfate is not typically added to soil to immobilize other heavy metals, the principles governing its own immobilization inform the broader field of solidification/stabilization (S/S) of hazardous wastes. S/S technologies use various chemical binders and reagents to physically encapsulate and chemically bind contaminants within a solid matrix. The behavior of copper in these systems is instructive; for example, the addition of alkaline materials can raise soil pH, leading to the precipitation of copper as copper(II) hydroxide and reducing its phytoavailability.
Research on the effects of copper sulfate contamination on the geotechnical properties of soils shows that the presence of copper ions can alter soil structure. It can lead to a decrease in the percentage of fine particles and affect Atterberg limits due to changes in the diffuse double layer of clay particles. ntust.edu.tw These interactions are fundamental to understanding how contaminants are bound within the soil matrix during stabilization processes.
Research in Agricultural and Soil Sciences (Focus on Fundamental Chemical and Biological Interactions)
When copper(II) sulfate is applied to agricultural soils, it dissociates, releasing cupric ions (Cu²⁺) into the soil solution. The subsequent fate, speciation, and mobility of this copper are governed by a complex set of chemical and biological interactions within the soil environment.
Speciation refers to the different physical and chemical forms in which an element exists. In the soil solution, copper can exist as the free Cu²⁺ ion, but it is more commonly found complexed with dissolved organic matter (DOM) or inorganic ligands like hydroxide and carbonate ions. The speciation of copper is highly dependent on soil pH. orst.edu As pH increases, the concentration of free Cu²⁺ decreases due to increased adsorption to soil particles and precipitation as copper(II) hydroxide.
The mobility of copper in soil is generally low because it binds strongly to soil components. orst.edu The primary mechanisms for this retention are:
Adsorption to Organic Matter: Soil organic matter, with its abundance of functional groups like carboxylic and phenolic acids, has a high affinity for copper and is a primary factor in its immobilization. perennia.ca It is estimated that 90-95% of copper can become bound to organic matter. perennia.ca
Adsorption to Clay Minerals and Oxides: Copper ions also adsorb to the surfaces of clay minerals and iron and manganese oxides. orst.edu
The mobility of copper is generally higher in sandy soils with low organic matter content and low pH. orst.edu In such acidic conditions, copper is less strongly bound and more likely to remain in the soil solution, where it can potentially leach into groundwater. orst.edu Research has shown that at a pH of 3.9, only about 30% of copper was bound in a particular soil, whereas 99% was bound at a pH of 6.6. orst.edu Consequently, long-term application of copper(II) sulfate can lead to the accumulation of copper in the upper layers of the soil. orst.edu
Research Findings on Copper Speciation and Mobility
| Soil Factor | Influence on Copper Speciation and Mobility |
|---|---|
| pH | Higher pH decreases mobility by promoting adsorption and precipitation. orst.edu |
| Organic Matter | High organic matter content strongly binds copper, reducing its mobility and bioavailability. perennia.ca |
| Soil Texture | Sandy soils (low clay content) allow for higher mobility compared to clayey soils. orst.edu |
| Redox Potential | Cycles of wetting and drying can affect the redox state and availability of copper. |
Bioavailability Mechanisms of Copper to Plants and Microorganisms
The accessibility of copper to plants and microorganisms is a complex process governed by soil chemistry and biological mechanisms. In soil, copper primarily exists in the Cu(II) oxidation state, but its availability for uptake is significantly influenced by soil pH and organic matter content. umn.edustbiologicals.com Acidic soils generally have higher bioavailability of copper, while alkaline soils or those rich in organic matter tend to have lower availability due to the strong binding of copper to organic molecules and clay minerals. nih.govcropaia.com
The initial interaction between a plant and soil copper occurs at the root surface. The plant cell wall, with its array of negatively charged macromolecules, can adsorb excess copper ions, representing the first barrier to entry. nih.govmdpi.com For copper to be absorbed, it must first be in a soluble form. A crucial step in the uptake process for many plants is the reduction of Cu(II) to Cu(I) at the root cell surface. nih.gov This reduction is facilitated by ferric reductase oxidase enzymes, such as FRO4 and FRO5 in Arabidopsis, highlighting a shared pathway with iron uptake. mdpi.com
Once in the more soluble Cu(I) form, copper is transported across the root cell membrane by high-affinity copper transporters, primarily from the COPT/Ctr-like protein family. nih.govnih.gov For instance, COPT1 is a key transporter located at the root tips that facilitates efficient copper uptake, especially under conditions of copper limitation. nih.gov The transport of copper within the plant to various tissues and organs is then mediated by a combination of xylem and phloem pathways, involving complexes with amino acids and proteins to ensure its safe delivery and prevent toxicity. mdpi.com
Role of Copper in Plant Physiological Processes at a Molecular Level
Copper is an indispensable micronutrient for plants, serving as a critical cofactor for a multitude of enzymes involved in essential metabolic and physiological processes. nih.govomexcanada.com Its ability to exist in two oxidation states, Cu(I) and Cu(II), allows it to participate in vital electron transfer reactions. frontiersin.org
At the molecular level, copper's role is most prominent in photosynthesis and respiration. In the photosynthetic electron transport chain within chloroplasts, copper is a key component of plastocyanin, a protein that facilitates the transfer of electrons between cytochrome b6f complex and photosystem I. cropaia.comfrontiersin.org In the mitochondrial respiratory chain, copper is a cofactor for cytochrome c oxidase (Complex IV), the terminal enzyme complex that plays a crucial role in ATP production. mdpi.comomexcanada.com
Copper is also integral to the structural integrity of the plant. It is required for the synthesis of lignin, a complex polymer that provides rigidity and strength to cell walls. omexcanada.comicl-growingsolutions.com This function is critical for plant structure and defense against pathogens. Furthermore, copper is a component of several enzymes involved in antioxidant defense, such as copper/zinc superoxide (B77818) dismutase (Cu/Zn-SOD). omexcanada.comfrontiersin.org This enzyme helps to detoxify harmful reactive oxygen species (ROS), protecting the plant from oxidative stress. omexcanada.com
Other vital functions of copper at the molecular level include its involvement in nitrogen metabolism, where it influences the conversion of ammonia (B1221849) and the synthesis of amino acids. omexcanada.com It also plays a role in protein synthesis and the metabolism of carbohydrates. atpag.compthorticulture.com The table below summarizes key copper-containing enzymes and their functions in plant physiology.
| Enzyme/Protein | Location | Function |
| Plastocyanin | Chloroplast (Thylakoid lumen) | Electron carrier in photosynthesis |
| Cytochrome c oxidase | Mitochondria (Inner membrane) | Terminal enzyme in respiration, ATP production |
| Cu/Zn Superoxide Dismutase (SOD) | Cytosol, Chloroplasts | Detoxification of reactive oxygen species (ROS) |
| Laccase | Cell Wall | Lignin biosynthesis |
| Amine Oxidase | Cell Wall | Secondary metabolism, hormone signaling |
Analytical Chemistry Methodologies and Reagent Development
This compound is a key compound in various analytical chemistry methodologies, serving as both a standard and a reagent in classical and instrumental techniques.
Development of Volumetric and Gravimetric Analytical Procedures
In volumetric analysis, copper(II) sulfate is central to iodometric titrations for the determination of copper content. This method is based on the oxidation of iodide ions by Cu(II) ions, which are reduced to Cu(I). titrations.info The liberated iodine is then titrated with a standardized sodium thiosulfate solution, typically using a starch indicator to detect the endpoint. shivajicollege.ac.inscribd.com The reaction proceeds as follows:
2Cu²⁺ + 4I⁻ → 2CuI(s) + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
To improve the sharpness of the endpoint, potassium thiocyanate (B1210189) is often added near the end of the titration. It coats the cuprous iodide precipitate, displacing any adsorbed iodine and making it available for reaction with the thiosulfate. shivajicollege.ac.inscribd.com
Gravimetric analysis procedures for copper can also utilize copper(II) sulfate solutions. One common method involves the precipitation of copper as an insoluble compound, which is then filtered, dried, and weighed. For example, copper can be precipitated as copper(I) thiocyanate (CuSCN) from a copper(II) sulfate solution by adding a thiocyanate salt in the presence of a reducing agent. stansacademy.com Alternatively, copper(II) hydroxide can be precipitated by adding sodium hydroxide, which can then be heated to form copper(II) oxide for weighing. studycorgi.com These methods rely on the precise measurement of mass to determine the quantity of copper in the original sample. ivypanda.comscribd.com
Spectrophotometric and Colorimetric Reagent in Trace Metal Analysis
The distinct blue color of aqueous solutions of this compound makes it suitable for spectrophotometric and colorimetric analysis. tsfx.edu.au According to the Beer-Lambert Law, the absorbance of a colored solution is directly proportional to the concentration of the absorbing species. scribd.com This principle is used to determine the concentration of copper in an unknown sample.
A series of standard solutions of known copper(II) sulfate concentrations are prepared, and their absorbance is measured at a specific wavelength, typically around 620-630 nm or 805 nm for more concentrated solutions. njit.educetjournal.it A calibration curve is then constructed by plotting absorbance versus concentration. The absorbance of the unknown sample is measured under the same conditions, and its concentration is determined by interpolating from the calibration curve. njit.edursc.org This method is widely used for determining copper content in various samples, including ores and other materials. rsc.org
Copper(II) sulfate itself can also act as a colorimetric stock solution for various analytical tests as specified in pharmacopoeias. fujifilm.com Furthermore, while not a direct reagent for other trace metals, the principles used in the colorimetric determination of copper can be adapted for other metals that form colored complexes.
Application in Electroanalytical Techniques
Copper(II) sulfate is frequently used in electroanalytical techniques such as voltammetry and potentiometry due to the electrochemical activity of the Cu(II) ion.
In potentiometry, a copper-copper(II) sulfate electrode can be used as a reference electrode. wikipedia.org The potential of this electrode is dependent on the concentration of copper(II) ions in the solution, as described by the Nernst equation. wikipedia.org Potentiometric titrations using a copper ion-selective electrode can be employed to determine the concentration of copper(II) ions or other species that react with them. stackexchange.comresearchgate.net
Cyclic voltammetry is another technique where copper(II) sulfate solutions are utilized. This method involves scanning the potential of an electrode and measuring the resulting current. For a copper(II) sulfate solution, the cyclic voltammogram will show a cathodic peak corresponding to the reduction of Cu(II) to metallic copper and an anodic peak corresponding to the stripping of the deposited copper back to Cu(II). researchgate.net The peak currents and potentials provide information about the concentration and electrochemical properties of copper in the solution. These techniques are valuable for studying redox reactions and for the quantitative analysis of copper. wjarr.com
Computational and Theoretical Chemistry Studies of Copper Ii Sulfate Hydrate Systems
Quantum Chemical Calculations (DFT, Ab Initio) on Molecular and Solid-State Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become indispensable for understanding the electronic structure and properties of crystalline solids like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). These methods allow for a detailed examination of bonding, orbital interactions, and the prediction of spectroscopic features from first principles.
Electronic Structure, Bonding Analysis, and Orbital Interactions
Further insights into the electronic structure have been gained from comparative studies with anhydrous copper(II) sulfate. Sulfur K-edge X-ray absorption spectroscopy (XAS) of the anhydrous form shows a distinct pre-edge feature that is absent in the pentahydrate. acs.org DFT calculations have attributed this feature in anhydrous CuSO₄ to the high covalency and the "radicalization" of the sulfate ligand, where the Cu(II) 3d hole is significantly delocalized onto the sulfate. The absence of this pre-edge feature in the pentahydrate suggests that the coordination of water molecules significantly alters the electronic structure, reducing the covalency between the copper ion and the sulfate group.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Theoretical calculations have been instrumental in interpreting and assigning the vibrational spectra of copper(II) sulfate hydrates. Solid-state DFT simulations have been successfully used to assign the low-frequency terahertz spectrum of copper(II) sulfate pentahydrate. syr.edu These computational models have helped to distinguish the true vibrational modes of the crystal from absorptions caused by surface-adsorbed water, which can obscure the spectral features. science.gov The agreement between the simulated and experimentally measured spectra, particularly after controlled drying of the sample, validates the accuracy of the theoretical approach in predicting these vibrational properties.
While detailed computational studies on a wide range of spectroscopic parameters for copper(II) sulfate hydrate (B1144303) are not extensively reported, the success in modeling the terahertz spectrum indicates the potential of these methods for predicting other spectroscopic data, such as infrared and Raman frequencies.
Calculation of Reaction Pathways and Transition States
The scientific literature currently lacks specific studies focused on the calculation of reaction pathways and transition states for copper(II) sulfate hydrate using quantum chemical methods. Such investigations would be valuable for understanding mechanisms of dehydration, ligand exchange, and other chemical transformations involving this compound. The complexity of the hydrated system, with its multiple water molecules and intricate hydrogen-bonding network, presents a significant computational challenge for these types of calculations.
Molecular Dynamics (MD) Simulations of Aqueous Copper(II) Sulfate Solutions
Molecular dynamics simulations provide a dynamic picture of the interactions between ions and solvent molecules, offering valuable insights into the behavior of copper(II) sulfate in aqueous solutions. These simulations model the time evolution of the system, allowing for the study of solvation structures, transport properties, and thermodynamic quantities.
Solvation Shell Structure and Dynamics around Cu(II) Ions
In aqueous solutions, the copper(II) ion is surrounded by a shell of water molecules, and the structure of this solvation shell has been a subject of considerable study. While a six-coordinate, Jahn-Teller distorted octahedral geometry was traditionally assumed, a combination of neutron scattering experiments and molecular dynamics simulations has provided strong evidence for a five-coordinate [Cu(H₂O)₅]²⁺ complex as the predominant species.
MD simulations have been crucial in understanding the dynamic nature of this five-coordinate complex, revealing frequent transformations between square pyramidal and trigonal bipyramidal configurations. This dynamic behavior is a key feature of the Cu(II) ion's hydration shell.
Table 1: Coordination Environment of Hydrated Cu(II) Ion
| Property | Value |
|---|---|
| Predominant Coordination Number | 5 |
| Common Geometries | Square Pyramidal, Trigonal Bipyramidal |
| Cu–Oeq Bond Distances (approx.) | 1.96 Å |
Note: Bond distances are approximate and can vary depending on the specific geometry and experimental or computational method.
Simulation of Ion Transport, Diffusion, and Hydration Enthalpies
Molecular dynamics simulations and other computational models have been used to investigate the transport properties of aqueous copper(II) sulfate solutions. These studies are important for understanding processes such as electrolysis and diffusion-controlled reactions. Physicochemical ion transport models can describe the current-driven concentration gradients that develop in these solutions.
The mutual diffusion coefficients of aqueous copper(II) sulfate have been both experimentally measured and computationally modeled. These simulations help to elucidate the complex interplay between ionic mobility, concentration gradients, and the electric field. The effect of supporting electrolytes on ion transport has also been a focus of computational studies.
While direct, large-scale MD simulations for the calculation of the hydration enthalpy of copper(II) sulfate as a whole are complex, quantum chemical calculations on smaller [Cu(H₂O)n]²⁺ clusters have provided the first experimentally determined hydration enthalpies for this system, which can be used to inform and validate parameters for classical molecular dynamics simulations.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Copper(II) sulfate pentahydrate |
| Anhydrous copper(II) sulfate |
| Copper sulfate monohydrate |
| Copper sulfate trihydrate |
| Zinc sulfate |
| Sodium sulfate |
Interactions with Solvent Molecules and Other Dissolved Species
In aqueous solutions, the chemistry of copper(II) sulfate is characterized by the formation of the aquo complex [Cu(H₂O)₆]²⁺, which exhibits an octahedral molecular geometry. wikipedia.orgsciencemadness.org The dissolution of copper(II) sulfate in water is an exothermic process that leads to this complex. wikipedia.orgsciencemadness.org The sulfate anion does not typically bind directly to the copper ion in these solutions. wikipedia.org
The interaction of the hydrated copper(II) ion extends to other dissolved species. For instance, when in a solution with concentrated hydrochloric acid, the aquo complex reacts to form the tetrachlorocuprate(II) ion, [CuCl₄]²⁻. wikipedia.orgsciencemadness.org Similarly, the copper(II) ions in solution can form complexes with ammonia (B1221849), resulting in tetraamminecopper(II) sulfate. sciencemadness.org
Studies have also explored the solvation of copper(II) sulfate in mixed solvent systems. In binary mixtures of water and N,N-dimethylformamide (DMF), electrochemical studies show a gradual solvation of the Cu²⁺ ion by DMF molecules as the DMF content in the solution increases. uoa.gr Gas-phase experiments using electrospray ionization (ESI) mass spectrometry on the CuSO₄/water/DMF system have identified several copper-containing cations, providing insight into the intrinsic interactions between the ions and solvent molecules. uoa.gr The observed species include dications like [Cu(DMF)n]²⁺ (where n=3-6) and polynuclear clusters such as [Cu₂(DMF)nSO₄]²⁺ and [Cu₃(DMF)n(SO₄)₂]²⁺, indicating that ion aggregation becomes more pronounced in DMF-rich mixtures. uoa.gr
Thermodynamic Modeling and Phase Equilibria Studies
Thermodynamic modeling is a critical tool for understanding and predicting the behavior of this compound systems, particularly for processes like crystallization. The Pitzer thermodynamic model has been successfully applied to predict the crystallization of copper sulfate pentahydrate from complex multicomponent solutions. nih.govresearchgate.net This model is effective in determining activity coefficients, solubilities, and saturation indices, which are essential for designing and optimizing industrial processes, such as the production of copper sulfate from copper ores. nih.govacs.org
Development of Activity Coefficient Models for Aqueous Solutions
The accurate representation of thermodynamic properties in aqueous solutions of copper(II) sulfate relies on robust activity coefficient models. The Pitzer model is a widely used formalism for this purpose. researchgate.net Research has demonstrated its effectiveness in modeling the solubility of copper(II) sulfate in water as a function of temperature and ionic strength. researchgate.net By implementing experimental data from literature, including activity and osmotic coefficients, a consistent thermodynamic model of the CuSO₄-H₂O system has been created using a limited number of Pitzer parameters. researchgate.net
The mean thermodynamic activity coefficient of CuSO₄ has been determined in the ternary CuSO₄-H₂SO₄-H₂O system using electromotive force (e.m.f.) measurements. researchgate.net The Pitzer model has also been used to fit experimentally determined osmotic coefficients for aqueous solutions of CuSO₄ at 298.15 K, which were then used to predict solute activity coefficients. researchgate.net
Alternative models have also been explored. An electrolyte version of the Cubic Plus Association Equation of State (e-CPA) has been used to correlate the water activity, osmotic coefficients, and mean ionic activity coefficients of copper salts in aqueous solutions over a wide range of concentrations, showing satisfactory results. dtu.dk
| Molality (mol·kg⁻¹) | Calculated γ |
|---|---|
| 0.1 | 0.150 |
| 0.2 | 0.108 |
| 0.3 | 0.0863 |
| 0.5 | 0.0651 |
| 0.8 | 0.0506 |
| 1.0 | 0.0454 |
| 1.4 | 0.0398 |
| 1.8 | 0.0377 |
Prediction of Solubility and Phase Diagrams under Varied Conditions
Thermodynamic models are instrumental in predicting the solubility of copper(II) sulfate and constructing phase diagrams under various conditions, which is crucial for applications like crystallization and mineral processing. The Pitzer model has been used to predict the solid-liquid equilibrium in complex systems containing copper sulfate, such as the CuSO₄–H₂SO₄–seawater system, across a range of temperatures. acs.orgnih.gov These models can forecast the crystallization of copper sulfate pentahydrate and help prevent the co-precipitation of impurities. nih.gov
Experimental data on solubility provide the foundation for these models. The solubility of copper(II) sulfate in water is highly dependent on temperature.
| Temperature (°C) | Solubility (g/100 mL) |
|---|---|
| 0 | 14.3 |
| 10 | 17.2 |
| 20 | 20.5 |
| 30 | 24.4 |
| 40 | 28.7 |
| 60 | 39.5 |
| 80 | 55.5 |
| 100 | 75.4 |
Phase diagrams for multicomponent systems have also been studied experimentally. For example, the phase diagram for the CuSO₄ + CuCl₂ + H₂SO₄/H₂O system has been determined at 298.15 K, illustrating the equilibrium between different solid phases and the saturated solution. researchgate.net
Calculation of Lattice Energies and Hydration Enthalpies
The enthalpy of hydration for copper(II) sulfate can be calculated by experimentally determining the heats of reaction when dissolving anhydrous copper(II) sulfate (CuSO₄) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) separately in water. spegroup.ru The enthalpy of solution for the anhydrous salt is significantly more exothermic than for the hydrated salt because the enthalpy of hydration is released during the dissolution of the anhydrous form. wyzant.com For the hydrated salt, the water of crystallization is already present, so the energy released upon dissolution is much smaller. wyzant.com
| Compound | Reaction | ΔH (kJ mol⁻¹) |
|---|---|---|
| Copper(II) sulfate pentahydrate | CuSO₄·5H₂O(s) + aq → CuSO₄(aq) | +11.5 |
| Anhydrous copper(II) sulfate | CuSO₄(s) + aq → CuSO₄(aq) | -66.1 |
While direct calculation of lattice energy is complex, empirical methods have been developed that relate lattice energies to the hydration enthalpies of the constituent cations and anions. ijaers.com These relationships are based on the principle that both in the solid crystal and in solution, ions seek thermodynamic stability through their interactions with surrounding counter-ions or solvent molecules. ijaers.com
Emerging Research Directions and Future Perspectives on Copper Ii Sulfate Hydrate
Integration of Artificial Intelligence and Machine Learning in Copper(II) Sulfate (B86663) Research
The potential impact of these technologies on copper(II) sulfate research is significant. By accurately predicting the structures of different hydrates of copper(II) sulfate or its derivatives under various conditions, researchers can more efficiently explore new applications and understand reaction mechanisms. This computational approach can significantly reduce the time and resources required for experimental characterization.
| AI Model | Application in Crystallography | Potential Relevance to Copper(II) Sulfate Hydrate (B1144303) |
| CrystaLLM | Predicts atomic arrangements in crystal structures by learning from millions of known structures. technologynetworks.comscitechdaily.com | Could be used to predict the structures of novel copper(II) sulfate hydrates or co-crystals. |
| Crystalyze | Predicts crystal structures from powder X-ray diffraction data. brookesbell.com | Can aid in solving the crystal structures of new copper(II) sulfate-based materials. |
| ShotgunCSP | Combines machine learning and first-principles calculations to predict crystal structures with high accuracy and efficiency. panasonic.com | Offers a rapid method for predicting stable phases of copper(II) sulfate under different conditions. |
Advanced In Situ and Operando Characterization Techniques
Understanding the dynamic behavior of copper(II) sulfate hydrate during chemical reactions and physical transformations requires advanced characterization techniques that can probe the material in real-time. In situ and operando techniques are at the forefront of this research, allowing scientists to observe changes in the material as they happen.
Terahertz vibrational spectroscopy has emerged as a particularly powerful tool for distinguishing between different hydrated forms of copper(II) sulfate with high specificity. nih.gov This is crucial because the degree of hydration significantly impacts the compound's properties and reactivity. royalsocietypublishing.org For example, studies have shown that the broad absorption observed in the terahertz spectrum of copper(II) sulfate pentahydrate is due to adsorbed water, and controlled drying reveals sharp, characteristic spectral features. nih.gov This technique, combined with X-ray diffraction to monitor crystalline composition, provides a comprehensive picture of the hydration and dehydration processes. nih.gov
Other key techniques for characterizing this compound and its derivatives include:
X-ray Diffraction (XRD): Used to determine the crystal structure and phase of the material. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present and to study the bonding of water molecules in the hydrate. researchgate.net
Raman Spectroscopy: Provides information on the vibrational modes of the sulfate ions and the copper-ligand bonds. royalsocietypublishing.org
UV-Vis Spectroscopy: Used to study the electronic transitions of the copper ions. researchgate.net
These techniques, especially when used in combination and under reaction conditions, provide invaluable data for understanding the structure-property relationships in copper(II) sulfate systems.
Nanoscale Confinement Effects and Surface-Engineered Copper(II) Sulfate Materials
The properties of copper(II) sulfate can be significantly altered when it is confined to the nanoscale or when its surface is intentionally modified. Research in this area focuses on the synthesis and application of copper-based nanoparticles and surface-engineered materials derived from copper(II) sulfate.
Copper nanoparticles (CuNPs) and copper oxide nanoparticles (CuO NPs) can be synthesized from copper(II) sulfate pentahydrate through various methods, including chemical reduction. ijriar.com In these syntheses, copper(II) sulfate acts as the precursor, while other reagents serve as reducing and capping agents to control the size and stability of the nanoparticles. ijriar.com The properties of these nanoparticles are highly dependent on their size and morphology.
The synthesis of copper-based nanoparticles often involves the following components:
Precursor: Copper(II) sulfate pentahydrate
Reducing Agent: Ascorbic acid, hydrazine, sodium borohydride (B1222165) ijriar.com
Capping Agent/Stabilizer: Starch, chitosan (B1678972) ijriar.comignited.in
Surface engineering of materials using copper(II) sulfate is another active area of research. For instance, biomass-derived activated carbon can be used as a support for copper catalysts. acs.org These materials exhibit high surface areas and porous structures, which are advantageous for catalytic applications. acs.org The confinement of copper species on these supports can lead to enhanced catalytic activity and stability.
| Nanomaterial | Synthesis Precursor | Key Properties and Applications |
| Copper Nanoparticles (CuNPs) | Copper(II) sulfate | Antimicrobial activity, catalysis, conductive inks. ijriar.commdpi.com |
| Copper Oxide Nanoparticles (CuO NPs) | Copper(II) sulfate | Catalysis, sensors, antimicrobial coatings. mdpi.com |
| Copper-based catalysts on supports | Copper(II) sulfate | Used in organic synthesis, such as Chan-Lam coupling and oxidation reactions. acs.org |
Sustainable and Green Chemistry Approaches in Synthesis and Application
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. Copper(II) sulfate is at the center of many of these "green chemistry" initiatives, both in its synthesis and its applications.
Green Synthesis: A prominent trend is the use of plant extracts and biomass for the synthesis of copper and copper oxide nanoparticles from copper(II) sulfate. rsc.orgnepjol.infonih.gov This "green synthesis" approach utilizes naturally occurring biomolecules as reducing and capping agents, offering an eco-friendly alternative to conventional chemical methods. mdpi.comjcdr.net For example, extracts from Eucalyptus and Mint leaves have been successfully used to synthesize copper nanoparticles. nih.gov These methods are often cost-effective and can be performed under mild reaction conditions. nepjol.info
Another aspect of sustainable production involves the use of recycled copper as a raw material for producing copper sulfate, which reduces the environmental impact associated with mining. manica.com
Green Applications: Copper(II) sulfate pentahydrate itself is recognized as a green catalyst in various organic reactions. scielo.brresearchgate.net It is inexpensive, readily available, and can catalyze reactions under solvent-free conditions, which minimizes the use of hazardous organic solvents. scielo.br One notable application is the acetylation of alcohols and phenols, where copper(II) sulfate pentahydrate acts as an efficient and recyclable catalyst. scielo.br
Furthermore, copper-rich biomass, resulting from the phytoremediation of copper-contaminated water, can be used to prepare novel bio-based copper catalysts. mdpi.comresearchgate.net This approach not only cleans up the environment but also creates valuable catalysts for organic synthesis. mdpi.com
| Green Chemistry Approach | Description | Example |
| Green Synthesis of Nanoparticles | Use of plant extracts or biomass as reducing and stabilizing agents. mdpi.comnih.gov | Synthesis of copper nanoparticles using Citrus sinensis extract. jcdr.net |
| Use of Recycled Materials | Production of copper sulfate from regenerated copper to reduce mining. manica.com | Industrial production of copper sulfate pentahydrate from scrap copper. manica.com |
| Green Catalysis | Use of copper(II) sulfate as an inexpensive and eco-friendly catalyst. scielo.brresearchgate.net | Solventless acetylation of alcohols and phenols. scielo.br |
| Bio-based Catalysts | Preparation of catalysts from copper-accumulating biomass. mdpi.comresearchgate.net | Eco-Cu catalysts from plants used for Ullmann-type coupling reactions. mdpi.com |
Unexplored Reactivity and Novel Applications of Copper(II) Sulfate Systems
While copper(II) sulfate is a well-known compound, researchers continue to explore its reactivity to uncover novel applications. Its versatility as a catalyst and its role in the synthesis of advanced materials are areas of active investigation.
Catalysis: Copper(II) sulfate is a versatile catalyst for a range of organic transformations, including oxidation, reduction, and coupling reactions. nbinno.com It is recognized as a cost-effective and readily available option for many chemical processes. nbinno.com For example, it can facilitate C-C bond formation and promote specific oxidation states required in the synthesis of complex molecules. nbinno.com Anhydrous copper(II) sulfate has been shown to efficiently promote the synthesis of bis(indolyl)methanes. researchgate.net
The catalytic activity of copper(II) sulfate is also harnessed in reactions such as the decomposition of diazomethyl ketones and in providing an electron transfer pathway in the reaction between zinc and sulfuric acid. researchgate.netquora.com
Advanced Materials: Copper(II) sulfate serves as a precursor for the synthesis of various advanced materials. Copper-based catalysts, for instance, are the only catalysts known to reduce carbon dioxide to multicarbon products in electrocatalytic systems. deanfrancispress.com The use of biomass in the synthesis of two-dimensional copper nanomaterials from copper sulfate for the reduction of CO2 into valuable energy molecules is a promising area of research. deanfrancispress.com
Other Novel Applications: Beyond catalysis and materials science, copper(II) sulfate continues to find new uses. Its application in agriculture as a fertilizer and fungicide is well-established, contributing to increased crop productivity. cuprivit.comgreenwaybiotech.com It is also used in water treatment to control algae growth. greenwaybiotech.comstandishmilling.com The fundamental chemical reactions of copper(II) sulfate, such as its reaction with bases to form copper(II) hydroxide (B78521) or its use in displacement reactions, are continuously explored in educational settings and for the development of new analytical methods. wikipedia.orgacs.orgwikipedia.org
| Area of Application | Specific Use |
| Organic Synthesis | Catalyst for oxidations, reductions, and coupling reactions. nbinno.com |
| Environmental Catalysis | Precursor for catalysts used in the electrochemical reduction of CO2. deanfrancispress.com |
| Agriculture | Fungicide, fertilizer, and soil additive. cuprivit.comgreenwaybiotech.comstandishmilling.com |
| Water Treatment | Algaecide for ponds and lakes. greenwaybiotech.comstandishmilling.com |
| Analytical Chemistry | Reagent in tests for reducing sugars and proteins. wikipedia.org |
Q & A
Basic Research Questions
Q. How is the empirical formula of copper(II) sulfate hydrate determined experimentally?
- Method :
Measure the mass of the hydrate before and after heating to constant mass (typically 250–300°C) using a crucible and Bunsen burner .
Calculate mass loss as water: .
Convert masses to moles:
Determine the ratio . Typical literature value: .
Q. What is the standard procedure for calculating the mass percentage of water in CuSO₄·nH₂O?
- Method :
- Use gravimetric analysis:
. - Average results from multiple trials to account for variability (e.g., 38.61% in one study vs. theoretical 36.07% for pentahydrate) .
Advanced Research Questions
Q. How can researchers reconcile inconsistent water percentage values across experimental trials?
- Analysis :
- Incomplete dehydration : Residual water in the anhydrous compound lowers calculated . Ensure heating duration and temperature exceed 300°C .
- Sample spattering : Rapid heating causes partial loss of anhydrous CuSO₄, artificially inflating . Use gradual heating and stir samples .
- Hygroscopicity : Anhydrous CuSO₄ reabsorbs atmospheric moisture. Cool samples in a desiccator before weighing .
Q. What advanced techniques complement gravimetric analysis for hydrate characterization?
- Methods :
- Thermogravimetric Analysis (TGA) : Quantifies mass changes at controlled temperatures to identify stepwise water loss (e.g., distinguishing trihydrate vs. pentahydrate) .
- X-ray Diffraction (XRD) : Confirms crystal structure changes between hydrated and anhydrous forms .
- Elemental Analysis : Validates stoichiometry via sulfur/copper ratios .
Q. Why might experimental -values deviate from the theoretical , and how can this be mitigated?
- Repeat heating-cooling cycles until mass stabilizes.
- Use finer hydrate crystals (<1 mm) for uniform heating .
- Cross-validate with Karl Fischer titration for direct water quantification .
Q. How does atmospheric exposure during cooling affect experimental results?
- Impact : Anhydrous CuSO₄ rapidly reabsorbs moisture, increasing final mass and lowering calculated .
- Mitigation : Store samples in a desiccator with silica gel immediately post-heating .
Data Contradictions and Validation
Q. How should researchers address discrepancies between class datasets (e.g., 31.49% vs. 37.43% H₂O)?
- Root Cause : Variability in heating techniques, sample preparation, or measurement precision.
- Resolution :
- Standardize protocols (e.g., 10-minute heating intervals).
- Use analytical balances with ±0.0001 g precision .
- Perform statistical outlier analysis (e.g., Grubbs’ test) on class data .
Q. What are the implications of detecting multiple hydrate forms (e.g., trihydrate vs. pentahydrate) in a single study?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
